DprE1-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C20H20N6O/c21-18-17-19(24-20(23-18)25-7-9-27-10-8-25)22-13-26(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H2,21,23,24) |
InChI Key |
UTYDUBWVXQAWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N=CN3CC4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of Novel DprE1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan, which are crucial for the structural integrity and survival of the bacterium.[1] The discovery of potent DprE1 inhibitors has opened a new avenue for the development of novel anti-TB drugs, with several candidates progressing into clinical trials.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel DprE1 inhibitors, tailored for researchers and professionals in the field of drug development.
The DprE1 Signaling Pathway and Mechanism of Inhibition
DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the arabinan domains of the mycobacterial cell wall. DprE1, a flavoenzyme, initiates this two-step process by oxidizing DPR to the intermediate decaprenylphosphoryl-2’-keto-β-D-erythro-pentofuranose (DPX). Subsequently, the NADH-dependent DprE2 reduces DPX to DPA.[3]
Inhibitors of DprE1 can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]
-
Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[3] Prominent examples include the benzothiazinones (BTZs) like BTZ043 and PBTZ169 (macozinone).[4][2] These inhibitors typically act as suicide substrates, where the enzyme's own catalytic activity reduces the nitro group to a reactive nitroso species, which then covalently modifies the enzyme.[3]
-
Non-covalent Inhibitors: This class of inhibitors binds reversibly to the active site of DprE1, competing with the natural substrate. They encompass a wide range of chemical scaffolds, including azaindoles (e.g., TBA-7371), carbostyrils (e.g., OPC-167832), and oxadiazoles.[4][2]
Below is a diagram illustrating the DprE1-mediated pathway and the points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of DprE1: A Key Target in Tuberculosis Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This flavoenzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinans. Its inhibition leads to cell lysis and bacterial death, making it a focal point for the development of novel anti-TB therapeutics. This guide provides a comprehensive overview of the structural biology of DprE1, its inhibitor binding sites, and the experimental methodologies used in its study.
The Role of DprE1 in Arabinan Biosynthesis
DprE1 is a key enzyme in the two-step epimerization of decaprenenylphosphoryl-β-D-ribose (DPR) to decaprenenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2]
The epimerization process is initiated by DprE1, which oxidizes the C2' hydroxyl group of DPR to a keto intermediate, decaprenenylphosphoryl-2-keto-β-D-erythropentose (DPX), using flavin adenine dinucleotide (FAD) as a cofactor.[3] The resulting FADH₂ is then reoxidized. Subsequently, the reductase DprE2 reduces DPX to DPA in an NADH-dependent manner.[3][4] The inhibition of DprE1 effectively halts this pathway, leading to the disruption of cell wall integrity and ultimately, bacterial death.[5][6]
Structural Overview of DprE1
The crystal structure of M. tuberculosis DprE1 reveals a monomeric enzyme composed of two principal domains: a FAD-binding domain and a substrate-binding domain.[7] The FAD cofactor is non-covalently bound at the interface of these two domains.[7] A notable feature of the DprE1 structure is the presence of two highly flexible surface loops within the substrate-binding domain. These loops are often disordered in crystal structures of the apoenzyme but become ordered upon inhibitor binding, suggesting a role in substrate recognition and active site accessibility.[7]
Inhibitor Binding Sites and Mechanisms
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.
Covalent Inhibitors
The most prominent class of covalent inhibitors is the benzothiazinones (BTZs), including the clinical candidates BTZ043 and PBTZ169.[6][8] These compounds act as suicide inhibitors. The nitro group of the BTZ is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent semimercaptal bond with the sulfur atom of a conserved cysteine residue (Cys387 in M. tuberculosis DprE1) in the active site, leading to irreversible inhibition of the enzyme.[8]
Non-covalent Inhibitors
Several classes of non-covalent inhibitors have also been identified, including quinoxalines (e.g., QN127), azaindoles (e.g., TBA-7371), and carbostyrils (e.g., OPC-167832).[5][8] These inhibitors typically occupy the same active site pocket as the covalent inhibitors but do not form a covalent bond with Cys387. Their binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues. The development of non-covalent inhibitors is a promising strategy to circumvent potential resistance mechanisms associated with mutations in the Cys387 residue.[8]
Quantitative Data on DprE1 Inhibitors
The following tables summarize the binding affinities and structural data for key DprE1 inhibitors.
Table 1: Inhibitor Activity against M. tuberculosis
| Inhibitor | Class | Mechanism | MIC (µg/mL) | IC₅₀ (µM) |
| BTZ043 | Benzothiazinone | Covalent | 0.001 - 0.008[6] | - |
| PBTZ169 | Benzothiazinone | Covalent | ~0.0003[3] | - |
| TBA-7371 | Azaindole | Non-covalent | - | - |
| OPC-167832 | Carbostyril | Non-covalent | - | - |
| CT325 | Benzothiazinone | Covalent | - | - |
| QN127 | Quinoxaline | Non-covalent | 3.1 (MIC₉₉)[5] | - |
Table 2: Crystallographic Data of DprE1-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) |
| --INVALID-LINK-- | BTZ043 | 2.30[9] |
| --INVALID-LINK-- | PBTZ169 | 1.88[1] |
| --INVALID-LINK-- | sPBTZ169 | 2.40[10] |
| --INVALID-LINK-- | CT325 | 2.40[11] |
| --INVALID-LINK-- | QN127 | 1.95[12] |
Experimental Protocols
Detailed methodologies for the study of DprE1 are crucial for reproducible research and drug development efforts.
Recombinant DprE1 Expression and Purification
A common method for obtaining large quantities of pure DprE1 for structural and biochemical studies is through recombinant expression in Escherichia coli.
-
Gene Cloning and Expression Vector: The dprE1 gene (Rv3790) from M. tuberculosis is cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal polyhistidine (His₆) tag to facilitate purification.
-
Co-expression with Chaperones: To enhance proper folding and solubility, DprE1 is often co-expressed with molecular chaperones, such as GroEL/ES.
-
Bacterial Culture and Induction: Transformed E. coli cells are grown in a suitable medium (e.g., LB or Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His₆-tagged DprE1 binds to the resin.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The purified DprE1 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For higher purity and to obtain a homogenous protein sample, the eluted DprE1 can be further purified by size-exclusion chromatography.
DprE1 Enzyme Activity Assay
The enzymatic activity of DprE1 can be measured using various methods, with fluorescence-based assays being common for high-throughput screening. The Amplex Red assay is a widely used method.[13]
-
Principle: The assay couples the reoxidation of FADH₂ produced by DprE1 to the reduction of a non-fluorescent substrate (Amplex Red or resazurin) to a highly fluorescent product (resorufin) by horseradish peroxidase (HRP).[13][14][15][16]
-
Reaction Mixture: A typical reaction mixture in a 96-well plate includes purified DprE1, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a surrogate like geranylgeranylphosphoryl-β-D-ribose), Amplex Red reagent, and HRP in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Inhibitor Testing: For inhibitor screening, various concentrations of the test compounds are pre-incubated with the enzyme before adding the substrate.
-
Measurement: The reaction is initiated by the addition of the substrate, and the increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curve. For inhibitor studies, IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Crystallization of DprE1-Inhibitor Complexes
Obtaining high-resolution crystal structures of DprE1 in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.
-
Complex Formation: Purified DprE1 is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization Screening: The DprE1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are commonly employed.[17][18]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature, to obtain large, single, well-diffracting crystals.
-
Cryo-protection: Before X-ray diffraction data collection, the crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol, or PEG 400) to prevent ice formation upon flash-cooling in liquid nitrogen.[17]
-
X-ray Diffraction Data Collection: Data are collected from the cryo-cooled crystals using a synchrotron X-ray source. The diffraction pattern is recorded on a detector.[17][18][19][20]
-
Structure Determination and Refinement: The collected diffraction data are processed, and the three-dimensional structure of the DprE1-inhibitor complex is determined using molecular replacement and refined to high resolution.
Conclusion
The structural and functional characterization of DprE1 has provided invaluable insights into its essential role in mycobacterial cell wall biosynthesis and has established it as a premier target for anti-TB drug discovery. The elucidation of inhibitor binding modes, particularly the covalent modification of Cys387 by benzothiazinones, has paved the way for the rational design of potent inhibitors. The ongoing development of both covalent and non-covalent inhibitors targeting DprE1 holds great promise for the development of new, more effective treatments for tuberculosis, including multi-drug resistant strains. The detailed experimental protocols outlined in this guide provide a foundation for further research in this critical area.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. 4p8c - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary X-ray diffraction studies of a catechol-O-methyltransferase/inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray diffraction analysis of prephenate dehydratase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DprE1 in Arabinogalactan Synthesis: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme in the biosynthetic pathway of the mycobacterial cell wall. Its essential role in producing arabinan precursors for both arabinogalactan and lipoarabinomannan makes it a highly vulnerable and validated target for novel anti-tubercular agents. This guide provides an in-depth analysis of DprE1's function, the pathway it governs, its validation as a drug target, and the mechanisms of its inhibitors. Detailed experimental protocols for key assays and quantitative data on inhibitor efficacy are presented to support drug discovery and development efforts.
Introduction: The Mycobacterial Cell Wall and Arabinogalactan
The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many common antibiotics.[1] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] Within this complex, arabinogalactan (AG) serves as a crucial structural bridge, covalently linking the peptidoglycan layer to the outer mycolic acid layer.[3] The synthesis of AG is a multi-step enzymatic process, and the disruption of any essential step compromises the integrity of the entire cell wall, leading to bacterial death.[2][4] This biosynthetic pathway has therefore become a focal point for the development of new anti-tubercular drugs, such as the well-known arabinosyltransferase inhibitor, ethambutol.[1][2]
The DPA Biosynthetic Pathway and the Central Role of DprE1
The sole donor of arabinofuranose (Araf) units for the synthesis of both arabinogalactan and lipoarabinomannan (LAM) is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[4][5] The production of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a critical control point in the pathway, catalyzed by a two-enzyme epimerase complex composed of DprE1 (Rv3790) and DprE2 (Rv3791).[3][6][7]
DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, executes the first and rate-limiting step of this epimerization.[7][8] It oxidizes the C2' hydroxyl of the ribose moiety in DPR to form a keto intermediate, decaprenylphosphoryl-D-2'-keto-erythro-pentofuranose (DPX), reducing its FAD cofactor to FADH₂ in the process.[7][8][9] The second enzyme, DprE2, then reduces DPX in an NADH-dependent manner to yield the final product, DPA.[7][10] Due to its essentiality, confirmed through genetic studies, and its periplasmic localization, DprE1 is considered an exceptionally vulnerable target for therapeutic intervention.[7][11][12]
DprE1 as a Validated Drug Target: Covalent and Non-covalent Inhibitors
The validation of DprE1 as a premier anti-TB drug target was solidified by the discovery of the benzothiazinones (BTZs), a class of compounds exhibiting exceptionally potent, nanomolar bactericidal activity against Mtb.[13][14] Subsequent research has revealed a diverse array of chemical scaffolds that can inhibit DprE1, broadly classified into two categories based on their mechanism of action.[7]
Covalent Inhibitors
Covalent inhibitors, most notably the nitro-aromatic compounds like BTZ043 and PBTZ169, act as suicide substrates for DprE1.[5][6] These compounds are recognized by the enzyme and the nitro group is reduced by the FADH₂ cofactor to a reactive nitroso intermediate.[6][15] This electrophilic species then forms a covalent semimercaptal bond with a highly conserved cysteine residue (Cys387 in Mtb) in the enzyme's active site, leading to irreversible inactivation.[6][14][16] This mechanism-based inhibition accounts for the extraordinary potency of these compounds.[6]
Non-covalent Inhibitors
In addition to covalent modifiers, a growing number of structurally diverse compounds have been identified that inhibit DprE1 through non-covalent interactions.[13] These compounds, which include scaffolds like pyrrole-benzothiazinones and 4-aminoquinolones, typically function as competitive inhibitors, occupying the active site and preventing substrate binding without forming a permanent bond.[13][17] The development of potent non-covalent inhibitors is a key research area, as it avoids the nitro group, which can be a structural alert in drug development.[6]
Quantitative Analysis of DprE1 Inhibitor Potency
The efficacy of DprE1 inhibitors is quantified using two primary metrics: the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the Minimum Inhibitory Concentration (MIC) against whole Mtb cells. A strong correlation between low IC₅₀ and low MIC values is indicative of effective on-target activity.[17]
Table 1: In Vitro Enzyme Inhibition (IC₅₀) of Selected DprE1 Inhibitors
| Compound | Class | Mechanism | DprE1 IC₅₀ (µM) | Citation(s) |
| BTZ043 | Benzothiazinone | Covalent | Not explicitly stated, potent | [2][14] |
| PBTZ169 | Benzothiazinone | Covalent | <0.004 | [7][16] |
| PyrBTZ01 | Pyrrole-BTZ | Non-covalent | 1.61 | [2] |
| PyrBTZ02 | Pyrrole-BTZ | Non-covalent | 7.34 | [2] |
| Compound 37 | Modified BTZ | Covalent | 0.02 | [16][18] |
| TBA-7371 | Non-covalent | Non-covalent | Not specified, potent | [6] |
| OPC-167832 | Non-covalent | Non-covalent | Not specified, potent | [6] |
Note: IC₅₀ values can vary based on assay conditions. The potency of covalent inhibitors is often time-dependent.
Table 2: Whole-Cell Activity (MIC) of Selected DprE1 Inhibitors against M. tuberculosis
| Compound | Class | MIC (µg/mL) | MIC (µM) | Citation(s) |
| BTZ043 | Benzothiazinone | 0.001 | 0.0023 | [5][13] |
| PBTZ169 | Benzothiazinone | ≤0.00019 | <0.004 | [7][19] |
| PyrBTZ01 | Pyrrole-BTZ | 0.162 | 0.35 | [2] |
| PyrBTZ02 | Pyrrole-BTZ | 0.162 | 0.34 | [2] |
| TZY-5-84 | BTZ Analogue | 0.014 - 0.015 | N/A | [20] |
| Compound H3 | Dinitrobenzamide | N/A | 1.25 | [21] |
| Isoniazid | (Control) | 0.02 - 0.2 | N/A | [13] |
| Ethambutol | (Control) | 1.0 - 5.0 | N/A | [13] |
Note: MIC values are typically determined against the H37Rv strain but may vary between different clinical and lab-adapted strains.
Experimental Protocols
Accurate evaluation of DprE1 inhibitors requires robust and reproducible assays. The following sections detail the methodologies for key experiments.
Recombinant DprE1 Expression and Purification
A reliable source of active DprE1 is essential for in vitro screening. A standard approach involves recombinant expression in E. coli.
-
Cloning: The gene encoding DprE1 (e.g., Rv3790 from Mtb H37Rv) is cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His₆-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A small-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA) and lysed using physical methods such as sonication or a French press.
-
Purification: The soluble lysate is clarified by high-speed centrifugation. The supernatant containing the His-tagged DprE1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing to remove non-specifically bound proteins, the DprE1 is eluted using a buffer containing a high concentration of imidazole.
-
Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. The concentration is determined using a standard protein assay (e.g., Bradford or BCA).
DprE1 Enzyme Activity (IC₅₀) Assay
The Amplex® Red peroxidase-coupled assay is a sensitive, fluorescence-based method to measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the DprE1-catalyzed oxidation of its substrate, which is then re-oxidized by molecular oxygen.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Glycylglycine, pH 8.5.
-
Amplex® Red Stock: Dissolve Amplex® Red reagent in high-quality DMSO to make a 10 mM stock solution.
-
Horseradish Peroxidase (HRP) Stock: Dissolve HRP in assay buffer.
-
Substrate (FPR): Farnesyl-phosphoryl-β-D-ribofuranose (FPR), a soluble analog of DPR, is used as the substrate. Prepare a stock solution in an appropriate solvent.
-
Enzyme: Dilute purified DprE1 to the desired working concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the components to achieve the following final concentrations in a 100 µL volume: 0.15 µM DprE1, 50 µM Amplex® Red, and 0.35 µM HRP.[8]
-
Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature, protected from light.
-
Initiate the reaction by adding the substrate (e.g., 0.5 mM FPR).[8]
-
Monitor the increase in fluorescence (excitation ~571 nm, emission ~585 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Whole-Cell Activity (MIC) Assay
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mtb.[13][14]
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:20 in fresh medium.
-
Plate Setup (96-well plate):
-
Add 200 µL of sterile water to the outer perimeter wells to prevent evaporation.
-
Dispense 100 µL of supplemented 7H9 broth into the remaining wells.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from one column to the next across the plate. Discard 100 µL from the last column.
-
Include drug-free wells as growth controls and wells with a known anti-TB drug (e.g., isoniazid) as a positive control.
-
-
Inoculation and Incubation: Add 100 µL of the prepared Mtb inoculum to each well. Seal the plate and incubate at 37°C for 5-7 days.
-
Development and Reading:
-
After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[13]
-
Re-incubate for 24 hours. If the control well turns from blue (resazurin) to pink (resorufin), indicating growth, add the Alamar Blue mixture to all wells.
-
Incubate for another 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[14]
-
Conclusion
DprE1 stands out as a highly druggable and validated target in the fight against tuberculosis. Its essential enzymatic function in the arabinogalactan synthesis pathway, coupled with its vulnerability to potent covalent and non-covalent inhibitors, provides a solid foundation for the development of next-generation anti-tubercular therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers with the necessary tools to discover and optimize novel DprE1 inhibitors, ultimately contributing to the development of shorter, safer, and more effective treatment regimens for tuberculosis.
References
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- 2. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]
- 3. Successful expression and purification of DPPD using a codon optimized synthetic gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitg.ac.in [iitg.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. LabXchange [labxchange.org]
- 7. amherst.edu [amherst.edu]
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- 9. bio-rad.com [bio-rad.com]
- 10. med.unc.edu [med.unc.edu]
- 11. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - ZA [thermofisher.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
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- 20. researchgate.net [researchgate.net]
- 21. etheses.bham.ac.uk [etheses.bham.ac.uk]
Covalent vs. Non-covalent Inhibition of DprE1: A Technical Guide for Drug Development Professionals
An in-depth exploration of the mechanisms, quantitative profiles, and experimental evaluation of inhibitors targeting the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action.[1] One of the most promising and vulnerable targets to have emerged in recent years is DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[2] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall.[3][4] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[5] This guide provides a detailed technical overview of the two primary modes of DprE1 inhibition—covalent and non-covalent—to inform the research and development of new anti-tuberculosis therapeutics.
The DprE1-DprE2 Pathway in Arabinan Biosynthesis
The synthesis of DPA is a two-step process central to the formation of the mycobacterial cell wall. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, initiates the process by oxidizing DPR to decaprenylphosphoryl-2-keto-β-D-erythropentafuranose (DPX). Subsequently, the NADH-dependent reductase DprE2 reduces DPX to yield DPA.[4][6] This pathway represents a critical chokepoint in cell wall synthesis, making DprE1 a highly attractive drug target.[1]
Covalent Inhibition of DprE1
Covalent inhibitors of DprE1 are characterized by the formation of a stable, irreversible bond with a specific amino acid residue in the enzyme's active site. This mode of inhibition typically leads to potent and sustained inactivation of the enzyme.
Mechanism of Action
The most well-characterized class of covalent DprE1 inhibitors is the benzothiazinones (BTZs), such as BTZ043 and PBTZ169 (Macozinone).[5] These compounds are prodrugs containing a nitro group. Inside the mycobacterium, the FADH2 cofactor of DprE1 reduces the nitro group of the BTZ to a reactive nitroso derivative.[7] This electrophilic intermediate then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) in the DprE1 active site, forming an irreversible semimercaptal covalent adduct.[8][9] This "suicide inhibition" mechanism effectively blocks the enzyme's catalytic activity.[10] Other classes of covalent inhibitors, including dinitrobenzamides (DNBs), nitroquinoxalines (NQs), and nitrobenzothiazoles (NBTOs), are also thought to act via a similar nitro-reduction mechanism.[3][7]
Quantitative Data for Covalent Inhibitors
The following table summarizes the in vitro activity of representative covalent DprE1 inhibitors.
| Inhibitor Class | Compound | MIC (Mtb H37Rv) | IC50 (DprE1) | Reference(s) |
| Benzothiazinones | BTZ043 | 2.3 nM | - | [11] |
| PBTZ169 (Macozinone) | 0.65 nM | - | [11] | |
| Nitrobenzothiazoles | PyrBTZ01 | 0.35 µM | 1.61 µM | [12] |
| PyrBTZ02 | 0.34 µM | 7.34 µM | [12] | |
| Dinitrobenzamides | DNB1 | - | - | [13] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of whole-cell activity, while IC50 (half-maximal inhibitory concentration) reflects direct enzyme inhibition. A direct comparison can be complex due to factors like cell permeability.
Non-covalent Inhibition of DprE1
Non-covalent inhibitors bind to the DprE1 active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors typically act as competitive inhibitors, vying with the natural substrate (DPR) for binding to the enzyme.
Mechanism of Action
A diverse range of chemical scaffolds has been identified as non-covalent DprE1 inhibitors. These include, but are not limited to, 1,4-azaindoles, pyrazolopyridones, 4-aminoquinolones, and thiophene-arylamides.[7] Unlike their covalent counterparts, these compounds do not require metabolic activation and their binding does not result in a permanent modification of the enzyme. The efficacy of non-covalent inhibitors is dependent on their binding affinity and their ability to effectively compete with the endogenous substrate. Several non-covalent inhibitors, such as TBA-7371 and OPC-167832, are currently in clinical development.[1][8]
Quantitative Data for Non-covalent Inhibitors
The following table summarizes the in vitro activity of representative non-covalent DprE1 inhibitors.
| Inhibitor Class | Compound | MIC (Mtb H37Rv) | IC50 (DprE1) | Reference(s) |
| 1,4-Azaindoles | Representative Analog | - | - | [7] |
| Pyrazolopyridones | Representative Analog | 0.1 µM | 0.01 µM | [12] |
| 4-Aminoquinolones | Representative Analog | 0.39 µM | 0.02 µM | [12] |
| Thiophenes | Thio1 | 0.035-0.32 µM | - | [11] |
| Avermectins | Selamectin | 5.1 µM | - | [11] |
| Benzoxazoles | BOK-2 | 1.8 µg/mL | 2.2 µM | - |
| BOK-3 | 2.4 µg/mL | 3.0 µM | - |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical in drug development. The following are generalized protocols for key assays used in the evaluation of DprE1 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining the MIC of compounds against M. tuberculosis.
Protocol: Broth Microdilution Method (EUCAST Reference) [14][15][16]
-
Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv) from a fresh culture on solid medium. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in the assay plate.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a drug-free growth control well.
-
Incubation: Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.
In Vitro DprE1 Enzyme Inhibition Assay
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified DprE1.
Protocol: Spectrophotometric Assay [6]
-
Reaction Mixture: Prepare a reaction mixture containing purified DprE1 enzyme, the substrate analogue geranylgeranylphosphoryl-D-ribose (GGPR), and a redox indicator such as resazurin in a suitable buffer.
-
Compound Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the reduction of resazurin to the fluorescent product resorufin over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm). The rate of fluorescence increase is proportional to the DprE1 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Both covalent and non-covalent inhibitors of DprE1 have demonstrated significant promise as novel antitubercular agents. Covalent inhibitors, such as the benzothiazinones, offer the advantage of potent, irreversible inhibition. Non-covalent inhibitors provide a broader range of chemical scaffolds and may offer advantages in terms of safety and pharmacokinetic profiles. The choice between these two strategies will depend on a variety of factors, including target engagement, selectivity, and overall drug-like properties. The in-depth understanding of their respective mechanisms of action, coupled with robust and standardized experimental evaluation, is paramount for the successful development of new DprE1-targeting drugs to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GtR [gtr.ukri.org]
- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 9. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. EUCAST: Reference Method [eucast.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Structure-Activity Relationship (SAR) Studies of Novel Naphthol-Based DprE1 Inhibitors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "DprE1-IN-7" was not found in the available literature. Therefore, this guide presents a comprehensive analysis of the initial structure-activity relationship (SAR) of a series of naphthol-based DprE1 inhibitors as a representative case study.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel anti-tubercular agents with new mechanisms of action.[1] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a promising target for new tuberculosis therapies.[1][2] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan synthesis.[1] This guide focuses on the initial SAR studies of a novel series of naphthol-based compounds identified as potential DprE1 inhibitors.
Quantitative Data Presentation
The inhibitory activity of the naphthol-based analogs was evaluated against Mycobacterium smegmatis, a non-pathogenic surrogate for Mtb, to determine their minimum inhibitory concentration (MIC50). The results of these initial SAR studies are summarized in the table below.
| Compound | R1 | R2 | MIC50 (μM) against M. smegmatis |
| B2 | 4-chlorophenyl | H | < 1 µM (exact value not specified) |
| B2a | 4-fluorophenyl | H | 1.62 |
| B2b | 4-methoxyphenyl | H | 3.81 |
| B2c | 2,4-dichlorophenyl | H | 6.98 |
| B2d | 4-chlorophenyl | 4-methylphenyl | > 50 |
| B2e | (4-chlorophenyl)methyl | H | > 50 |
| B2f | 1-(4-chlorophenyl)ethyl | H | > 50 |
| B2g | 4-chlorobenzoyl | H | > 50 |
Data sourced from a study on the discovery of novel DprE1 inhibitors.[3]
The initial SAR analysis of this series indicates that the naphthol core is crucial for anti-mycobacterial activity.[3] Modifications at the R1 and R2 positions have a significant impact on the inhibitory potency.
Specifically, analogs with a substituted phenyl group at the R1 position (B2a-B2c) retained activity, although they were less potent than the parent compound B2.[3] The introduction of a second substituent at the R2 position (B2d) or alterations to the linker between the phenyl ring and the core scaffold (B2e-B2g) resulted in a dramatic loss of activity, with MIC50 values greater than 50 μM.[3] These findings suggest that a planar aromatic substituent at R1 is preferred, and the R2 position should remain unsubstituted for optimal activity in this initial series.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC50)
The antibacterial activity of the synthesized compounds was assessed by determining their MIC50 against Mycobacterium smegmatis. The following is a generalized protocol based on standard methods:
-
Bacterial Culture: M. smegmatis is cultured in an appropriate growth medium, such as Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80, until it reaches the logarithmic growth phase.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the stock solutions are then prepared.
-
Assay Setup: The bacterial culture is diluted to a standardized cell density. Aliquots of the diluted bacterial suspension are added to the wells of a microtiter plate containing the serially diluted compounds. Control wells containing bacteria with no compound and wells with medium only are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period, allowing for bacterial growth.
-
Data Analysis: Bacterial growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC50 is defined as the lowest concentration of the compound that inhibits 50% of the bacterial growth compared to the control.
Target Engagement Assay (MIC Shift Assay)
To confirm that the observed antibacterial activity is due to the inhibition of DprE1, a MIC shift assay can be performed using a strain of M. smegmatis that overexpresses the Mtb DprE1 enzyme.[3]
-
Strains: Both a wild-type M. smegmatis strain and a strain engineered to overexpress Mtb DprE1 are used.
-
MIC Determination: The MIC of the test compounds is determined for both strains using the protocol described above.
-
Analysis: A significant increase (typically 8-fold or more) in the MIC value for the DprE1-overexpressing strain compared to the wild-type strain suggests that the compound's primary target is DprE1.[3]
Mandatory Visualizations
Caption: The DprE1-DprE2 enzymatic pathway in mycobacterial cell wall synthesis.
Caption: Experimental workflow for the identification and initial evaluation of DprE1 inhibitors.
References
- 1. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the DprE1/DprE2 Enzyme Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and its partner, Decaprenylphosphoryl-2-keto-β-D-erythro-pentose reductase (DprE2). This enzyme complex is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis and a validated target for novel anti-tuberculosis drugs.
Introduction: The DprE1/DprE2 Complex in Mycobacterial Cell Wall Synthesis
The DprE1/DprE2 enzyme complex plays an essential role in the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor of arabinosyl residues for the biosynthesis of arabinogalactan and lipoarabinomannan, which are fundamental components of the mycobacterial cell wall.[1][2] This pathway is absent in humans, making the DprE1/DprE2 complex an attractive and specific target for the development of new anti-tuberculosis therapies.[2] DprE1, a flavoprotein, and DprE2, an NADH/NADPH-dependent reductase, together catalyze a unique epimerization reaction.[1][3] The essentiality of both DprE1 and DprE2 for the viability of M. tuberculosis has been demonstrated, highlighting their importance as drug targets.[3]
Mechanism of Action: A Two-Step Epimerization
The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step process catalyzed by the DprE1/DprE2 complex.
-
Oxidation by DprE1: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of the C-2' hydroxyl group of DPR to form the intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[3][4]
-
Reduction by DprE2: The keto-intermediate, DPX, is then reduced by DprE2, utilizing either NADH or NADPH as a cofactor, to produce the final product, DPA.[3]
The instability of the DPX intermediate suggests that DprE1 and DprE2 form a complex to ensure the efficient and controlled synthesis of DPA.[3]
Caption: The two-step enzymatic reaction catalyzed by the DprE1/DprE2 complex.
Quantitative Data
Enzyme Kinetic Parameters
The kinetic parameters of the M. tuberculosis DprE1-DprE2 complex have been determined using soluble substrate analogs like geranylgeranylphosphoryl-β-D-ribose (GGPR).
| Enzyme/Complex | Substrate | Cofactor | Km (µM) | Vmax (µM/min) |
| Mt-DprE1-DprE2 | GGPR | NADH | 38.0 ± 13.7[5] | 142.8 ± 12.3[5] |
| Mt-DprE1-DprE2 | GGPR | NADPH | 270.7 ± 231.1[5] | 142.8 ± 12.3[5] |
| Mt-DprE1-DprE2 | NADH | - | 10.5 ± 5.6[5] | - |
| Mt-DprE1-DprE2 | NADPH | - | 34.6 ± 11.2[5] | - |
| Mt-DprE1 (alone) | GGPR | - | - | 35.8 ± 0.5[5] |
Note: Vmax for the DprE2 assay is dependent on the preceding DprE1 reaction. kcat values can be calculated from Vmax if the enzyme concentration is known.
Inhibitor Potency (IC50 Values)
DprE1 is a well-validated target for a number of potent inhibitors, including both covalent and non-covalent binders.
| Inhibitor | Type | Target | IC50 (µM) |
| BTZ043 | Covalent (Benzothiazinone) | Wild-type DprE1 | 0.0023[6] |
| PBTZ169 | Covalent (Benzothiazinone) | Wild-type DprE1 | 0.00065[6] |
| PyrBTZ01 | Non-covalent | Wild-type DprE1 | 1.61[7] |
| PyrBTZ02 | Non-covalent | Wild-type DprE1 | 7.34[7] |
| TBA-7371 | Non-covalent | DprE1 | - |
| OPC-167832 | Non-covalent | DprE1 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Heterologous Expression and Purification of the Mt-DprE1-DprE2 Complex
This protocol describes the co-expression and purification of the M. tuberculosis DprE1-DprE2 complex from E. coli.
Caption: Workflow for the expression and purification of the DprE1/DprE2 complex.
Detailed Steps:
-
Co-expression: The Mt-DprE1-DprE2 complex is overexpressed from a pCDF-duet vector in E. coli BL21 (DE3) cells, with co-expression of chaperones from the pTrc-60.2-GroES plasmid.[1]
-
Cell Growth and Induction: Cells are grown at 37°C in Terrific Broth. At mid-log phase, the culture is cooled to 20°C, and protein expression is induced with 0.5 mM IPTG overnight at 20°C.[1]
-
Cell Lysis and Clarification: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol) and lysed by sonication. The lysate is clarified by ultracentrifugation.[8]
-
Affinity Chromatography: The soluble fraction is loaded onto a HisTrap (Ni-NTA) column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged DprE1 (in complex with the untagged DprE2) is eluted with lysis buffer containing 300 mM imidazole.[8]
-
Ion Exchange Chromatography: The eluate from the affinity column is further purified using a QHP anion exchange column. The DprE1-DprE2 complex does not bind to the column and is collected in the flow-through, while DprE1 alone would bind and elute at a higher salt concentration.[1]
-
Dialysis and Storage: The purified complex is dialyzed against a suitable storage buffer (e.g., lysis buffer with 200 mM NaCl) and stored at -80°C.[1]
DprE1 Activity Assay (Resazurin-Based)
This assay measures the FAD-dependent oxidase activity of DprE1 by monitoring the reduction of resazurin to the fluorescent product, resorufin.
Caption: Experimental workflow for the DprE1 resazurin-based activity assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified DprE1 or DprE1-DprE2 complex, FAD, horseradish peroxidase (HRP), and resazurin in an appropriate assay buffer (e.g., 50 mM glycyl glycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35).
-
Inhibitor Addition: Add the test compound or DMSO as a control and pre-incubate the mixture for 10 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding the substrate, farnesyl-phosphoryl-β-D-ribofuranose (FPR) or GGPR.
-
Fluorescence Measurement: Monitor the increase in fluorescence (Excitation: ~560 nm, Emission: ~590 nm) as resazurin is converted to resorufin.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence increase. For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
DprE2 Activity Assay (NADPH Oxidation)
This assay measures the reductase activity of DprE2 by monitoring the decrease in NADPH fluorescence upon its oxidation to NADP+.
Caption: Experimental workflow for the DprE2 NADPH oxidation-based activity assay.
Protocol:
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified DprE1-DprE2 complex, FAD, the substrate GGPR, and the cofactor NADH or NADPH in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).[1]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the components (e.g., the enzyme complex or the cofactor) and incubated at 37°C.[1]
-
Fluorescence Measurement: Monitor the decrease in fluorescence (Excitation: 340 nm, Emission: 445 nm) as NADPH is oxidized to NADP+.[1]
-
Data Analysis: The rate of NADPH consumption is determined from the initial linear phase of the fluorescence decay, which corresponds to the DprE2 activity.
Conclusion
The DprE1/DprE2 enzyme complex is a cornerstone of Mycobacterium tuberculosis cell wall biosynthesis and a highly promising target for the development of novel therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of the foundational research, including the enzymatic mechanism, key quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to develop new and effective treatments against this persistent global health threat.
References
- 1. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Activity Testing of DprE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] It is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-d-arabinofuranose (DPA).[1][4][5] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[4][6] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it an attractive target for the development of novel anti-tubercular drugs.[1][3][7]
This document provides detailed protocols for the in vitro evaluation of DprE1 inhibitors, using a hypothetical inhibitor designated as DprE1-IN-X . The protocols cover both whole-cell activity against M. tuberculosis and direct enzymatic inhibition of purified DprE1.
Data Presentation: In Vitro Activity of DprE1-IN-X
The following table summarizes the hypothetical in vitro activity data for the DprE1 inhibitor, DprE1-IN-X.
| Assay Type | Target Organism/Enzyme | Parameter | Value |
| Whole-Cell Activity | Mycobacterium tuberculosis H37Rv | MIC | 0.5 µg/mL |
| Enzymatic Inhibition | Recombinant M. tuberculosis DprE1 | IC50 | 50 nM |
Experimental Protocols
Whole-Cell Activity: Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of DprE1-IN-X against Mycobacterium tuberculosis H37Rv using the MABA assay.[8][9][10][11] This colorimetric assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.[12]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
DprE1-IN-X stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent (Resazurin sodium salt solution)
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to an OD600 of 0.02 in fresh 7H9 broth.[10] This will be the working inoculum.
-
-
Preparation of Drug Dilutions:
-
Prepare a serial two-fold dilution of DprE1-IN-X in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (inoculum only) and a solvent control (inoculum with the highest concentration of DMSO used).[13]
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and controls.[14]
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 7 days.[10]
-
-
Addition of Alamar Blue:
-
Data Analysis:
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]
-
For quantitative results, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[10] The MIC can be defined as the lowest drug concentration that inhibits fluorescence by ≥90% compared to the drug-free control.
-
Enzymatic Inhibition: DprE1 Amplex Red Coupled Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of DprE1-IN-X against purified recombinant DprE1 enzyme. This is a coupled-enzyme assay where the hydrogen peroxide produced by the DprE1-catalyzed oxidation of its substrate is detected using horseradish peroxidase (HRP) and Amplex Red.[4][15]
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Geranylgeranylphosphoryl-β-d-ribose (GGPR) as the substrate
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
DprE1-IN-X stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Glycyl-glycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35)[4]
-
Black 96-well half-area microplates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of DprE1, FAD, HRP, Amplex Red, and FPR/GGPR in the assay buffer.
-
Prepare a serial dilution of DprE1-IN-X in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the components in the following order (example volumes for a 25 µL final reaction volume):
-
12.5 µL of 2x substrate/detection mix (containing FPR/GGPR, FAD, HRP, and Amplex Red)
-
0.5 µL of DprE1-IN-X dilution in DMSO
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 12 µL of 2x DprE1 enzyme solution.
-
-
Measurement of Fluorescence:
-
Immediately place the plate in a fluorometer and measure the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time (e.g., for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
DprE1 in the Arabinan Biosynthesis Pathway
Caption: Role of DprE1 in the arabinan biosynthesis pathway.
Experimental Workflow for DprE1 Enzymatic Assay
Caption: Workflow for DprE1 enzymatic inhibition assay.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Screening of DprE1 Inhibitors Against M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (M. tb), responsible for a key step in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the M. tb cell wall.[2][3][4] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell lysis and death.[1] Its essentiality for M. tb survival, absence in humans, and periplasmic localization make it a highly attractive target for novel anti-tuberculosis drug development.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for whole-cell screening of DprE1 inhibitors against M. tuberculosis.
Mechanism of DprE1 Inhibition
DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[2][7]
-
Covalent Inhibitors: Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), are pro-drugs that are activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site.[5][8] This activation, often involving the reduction of a nitro group to a nitroso derivative, leads to the formation of a covalent bond with a key cysteine residue (Cys387) in the active site, thereby irreversibly inactivating the enzyme.[2][3][5][8]
-
Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, competitively inhibiting the binding of the natural substrate, DPR.[2]
The signaling pathway for DprE1-mediated cell wall synthesis and its inhibition is illustrated below.
Caption: DprE1 pathway and inhibition mechanism.
Data Presentation: Efficacy of DprE1 Inhibitors
The following tables summarize the in vitro efficacy of selected DprE1 inhibitors against M. tuberculosis.
Table 1: Covalent DprE1 Inhibitors
| Compound | Class | Target | M. tb MIC (µM) | DprE1 IC50 (µM) | Reference |
| BTZ043 | Benzothiazinone | DprE1 | < 0.01 | - | [2][9] |
| PBTZ169 | Benzothiazinone | DprE1 | < 0.001 | - | [6] |
| VI-9376 | Nitroquinoxaline | DprE1 | - | - | [6] |
| 377790 | Nitro-triazole | DprE1 | - | - | [6][10] |
Table 2: Non-Covalent DprE1 Inhibitors
| Compound | Class | Target | M. tb MIC (µM) | DprE1 IC50 (µM) | Reference |
| TBA-7371 | Azaindole | DprE1 | - | - | [11] |
| OPC-167832 | Dihydrocarbostyril | DprE1 | - | - | [12] |
| PyrBTZ01 | Pyrrole-Benzothiazinone | DprE1 | - | 1.61 | [13] |
| PyrBTZ02 | Pyrrole-Benzothiazinone | DprE1 | - | 7.34 | [13] |
| Selamectin | Avermectin | DprE1 | - | - | [14] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values can vary depending on the specific assay conditions and M. tb strain used.
Experimental Protocols
A typical workflow for whole-cell screening and hit validation of DprE1 inhibitors is outlined below.
Caption: Whole-cell screening and hit validation workflow.
Protocol 1: High-Throughput Whole-Cell Screening using a Fluorescent Reporter Strain
This protocol describes a primary screen to identify compounds that inhibit the growth of M. tuberculosis using a strain expressing a fluorescent protein.
Materials:
-
M. tuberculosis strain expressing a fluorescent reporter (e.g., GFP or a far-red fluorescent protein).[15]
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Compound library dissolved in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Plate reader capable of measuring fluorescence.
-
Appropriate biosafety level 3 (BSL-3) facilities and practices.
Procedure:
-
Culture Preparation: Grow the fluorescent M. tb strain to mid-log phase (OD600 of 0.4-0.6).
-
Cell Suspension: Dilute the culture in fresh 7H9 medium to a starting OD600 of 0.05.
-
Compound Plating: Dispense compounds from the library into the microplates to achieve the desired final screening concentration (e.g., 10 µM). Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls on each plate.
-
Inoculation: Add the diluted M. tb cell suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent growth inhibition for each compound relative to the controls.
-
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
-
-
Hit Selection: Identify compounds that exhibit a high level of growth inhibition (e.g., ≥90%) as primary hits for further validation.[15]
Protocol 2: DprE1 Enzymatic Assay (TLC-based)
This assay confirms direct inhibition of DprE1 by measuring the conversion of radiolabeled DPR to DPX.[3][16]
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme.
-
14C-labeled decaprenylphosphoryl-β-D-ribose ([14C]DPR).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 0.1% Triton X-100.
-
Test inhibitors dissolved in DMSO.
-
TLC plates (silica gel).
-
Developing solvent: Chloroform/Methanol/Water (60:30:6, v/v/v).
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified DprE1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]DPR.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture (1:1, v/v).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids (DPR and DPX).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system.
-
Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager. Quantify the intensity of the DPR and DPX spots.
-
IC50 Determination: Calculate the percent conversion of DPR to DPX at each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]
Protocol 3: Target Validation via Resistance Generation and Whole Genome Sequencing
This protocol identifies the molecular target of an inhibitor by selecting for resistant mutants and sequencing their genomes to find causal mutations.[10]
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H10 agar plates supplemented with 10% OADC.
-
Test inhibitor.
-
Genomic DNA extraction kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Resistance Generation:
-
Plate a large number of M. tb cells (~108 to 109 CFU) onto 7H10 agar plates containing the inhibitor at a concentration 5-10 times its MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolate Resistant Mutants: Pick individual colonies that grow on the inhibitor-containing plates and re-streak them on fresh inhibitor-containing plates to confirm resistance.
-
Genomic DNA Extraction: Grow the confirmed resistant mutants in liquid culture and extract high-quality genomic DNA.
-
Whole Genome Sequencing (WGS):
-
Prepare sequencing libraries from the extracted gDNA.
-
Sequence the genomes of the resistant mutants and the parental wild-type strain using an NGS platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not in the parental strain. . A common mutation found in DprE1 inhibitor-resistant strains is in the dprE1 gene, leading to an amino acid change such as C387S.[10]
-
-
Target Confirmation: The gene(s) with recurring mutations across independently isolated resistant mutants is the likely target of the inhibitor. For DprE1 inhibitors, mutations are frequently found in the dprE1 gene (Rv3790).[6][10]
Conclusion
The whole-cell screening approach, coupled with robust target validation strategies, has proven to be highly effective in identifying novel inhibitors of M. tuberculosis that target DprE1.[10][17][18] Several compounds identified through these methods are now in clinical development, highlighting the promise of DprE1 as a key target in the fight against tuberculosis.[5][19] The protocols outlined in these notes provide a framework for the discovery and characterization of new DprE1 inhibitors, contributing to the development of the next generation of anti-tubercular drugs.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mycobacterium tuberculosis DprE1 Inhibitor OPC-167832 Is Active against Mycobacterium abscessus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Validation Using a DprE1-Overexpressing Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2] Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[3][4] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it a highly attractive and vulnerable target for novel anti-tuberculosis drugs.[5][6] Several potent DprE1 inhibitors, such as the benzothiazinones (BTZs), have shown significant promise in preclinical and clinical development.[6][7]
Target validation is a critical step in drug discovery to confirm that a compound's biological activity is a direct result of its interaction with the intended target. One robust method for in-cell target validation is the use of a strain that overexpresses the target protein. This application note provides detailed protocols for utilizing a DprE1-overexpressing mycobacterial strain to validate novel DprE1 inhibitors. Overexpression of DprE1 is expected to confer resistance to compounds that specifically target this enzyme, resulting in a measurable shift in the Minimum Inhibitory Concentration (MIC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DprE1-DprE2 pathway in arabinan biosynthesis and the experimental workflow for target validation using a DprE1-overexpressing strain.
Data Presentation: Quantitative Analysis of DprE1 Inhibitors
The following tables summarize the expected outcomes of the experimental protocols, providing a clear comparison of inhibitor activity against wild-type and DprE1-overexpressing mycobacterial strains, as well as in direct enzymatic assays.
Table 1: Minimum Inhibitory Concentration (MIC) Shift Assay Data
| Compound | Wild-Type Strain MIC (µM) | DprE1-Overexpressing Strain MIC (µM) | MIC Shift (Fold Change) |
| BTZ043 | 0.002 | 0.016 | 8 |
| PBTZ169 | 0.001 | 0.008 | 8 |
| TBA-7371 | 0.004 | 0.032 | 8 |
| Compound B2 | 1.25 | 10 | 8[7] |
| Compound H3 | 0.625 | 5 | 8[7] |
| AstraZeneca BI series cpd 2 | 0.1 | >2 | ~20[8] |
| Rifampicin (Control) | 0.1 | 0.1 | 1 |
| Moxifloxacin (Control) | 0.06 | 0.06 | 1 |
Table 2: In Vitro DprE1 Enzymatic Inhibition Data
| Compound | IC₅₀ (µM) - Fluorescence-Based Assay | IC₅₀ (µM) - TLC-Based Assay | Inhibition Mechanism |
| BTZ043 | ~5.7 | ~4.1 | Covalent[9] |
| PBTZ169 | ~0.03 | Not Reported | Covalent |
| TBA-7371 | ~0.01 | Not Reported | Non-covalent |
| Compound BOK-2 | 2.2 ± 0.1 | Not Reported | Not Specified[1] |
| Compound BOK-3 | 3.0 ± 0.6 | Not Reported | Not Specified[1] |
| TCA-1 (Standard) | 3.0 ± 0.2 | Not Reported | Non-covalent[1] |
Experimental Protocols
Protocol 1: Construction of a DprE1-Overexpressing Mycobacterium smegmatis Strain
This protocol describes the generation of a mycobacterial strain that constitutively overexpresses the dprE1 gene from M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv genomic DNA
-
dprE1 specific primers
-
pMV261 expression vector
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Mycobacterium smegmatis mc²155
-
Middlebrook 7H9 broth and 7H10 agar
-
Kanamycin
Methodology:
-
Gene Amplification: Amplify the dprE1 gene (Rv3790) from M. tuberculosis H37Rv genomic DNA using PCR with specific primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the pMV261 vector and the purified PCR product with the corresponding restriction enzymes.
-
Ligation: Ligate the digested dprE1 insert into the linearized pMV261 vector using T4 DNA ligase to create the pMV261-dprE1 recombinant plasmid.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification. Select for transformants on LB agar containing kanamycin.
-
Plasmid Purification and Verification: Isolate the pMV261-dprE1 plasmid from positive E. coli colonies and verify the correct insertion by restriction digestion and DNA sequencing.
-
Electroporation into M. smegmatis: Electroporate the verified pMV261-dprE1 plasmid into electrocompetent M. smegmatis mc²155 cells.[7]
-
Selection of Overexpressing Strain: Plate the electroporated cells on Middlebrook 7H10 agar containing kanamycin and incubate at 37°C until colonies appear.
-
Verification of Overexpression: Confirm the overexpression of DprE1 in the recombinant strain by SDS-PAGE and Western blot analysis of cell lysates.
Protocol 2: Minimum Inhibitory Concentration (MIC) Shift Assay
This assay is used to determine if overexpression of DprE1 leads to a decrease in susceptibility to a test compound.
Materials:
-
Wild-type M. smegmatis mc²155
-
DprE1-overexpressing M. smegmatis
-
Middlebrook 7H9 broth
-
96-well microplates
-
Test compounds and control antibiotics (e.g., Rifampicin)
-
Resazurin solution
Methodology:
-
Culture Preparation: Grow both wild-type and DprE1-overexpressing strains in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Bacterial Dilution: Dilute the bacterial cultures to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the compounds.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
MIC Determination: Add resazurin solution to each well and incubate for a further 6-24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.[9]
-
Data Analysis: Calculate the MIC shift by dividing the MIC obtained for the DprE1-overexpressing strain by the MIC for the wild-type strain. A shift of >4-fold is generally considered significant.
Protocol 3: In Vitro Fluorescence-Based DprE1 Inhibition Assay
This assay directly measures the enzymatic activity of purified DprE1 and its inhibition by test compounds.
Materials:
-
Purified recombinant DprE1 protein
-
Farnesylphosphoryl-β-D-ribose (FPR) or Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) substrate
-
Flavin adenine dinucleotide (FAD)
-
Resazurin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
384-well black-bottom plates
-
Fluorescence plate reader
Methodology:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing assay buffer, FAD, resazurin, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DprE1 enzyme to each well to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding the FPR or GGPR substrate.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light.
-
Fluorescence Measurement: Monitor the reduction of resazurin to the fluorescent resorufin by measuring the fluorescence intensity (excitation ~560 nm, emission ~590 nm) over time.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vitro TLC-Based DprE1 Activity Assay
This assay provides a direct visualization of the conversion of the substrate to its product and the effect of inhibitors.
Materials:
-
Purified recombinant DprE1 and DprE2 proteins
-
¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)
-
FAD, ATP, NAD, NADP
-
TLC silica plates
-
Solvent system (e.g., chloroform/methanol/water)
-
Phosphorimager
Methodology:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the purified DprE1 enzyme with the test compound for a defined period (e.g., 30 minutes at 30°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding ¹⁴C-DPR substrate and DprE2 (for the full conversion to DPA).
-
Reaction Quenching: After a specific incubation time, quench the reaction by adding a chloroform/methanol mixture.
-
Lipid Extraction: Extract the lipid-soluble substrates and products into the organic phase.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Visualization and Analysis: Dry the TLC plate and expose it to a phosphor screen. Analyze the conversion of ¹⁴C-DPR to ¹⁴C-DPX (DprE1 activity) or ¹⁴C-DPA (DprE1 and DprE2 activity) using a phosphorimager. Quantify the spot intensities to determine the extent of inhibition.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescence-Based Thermal Shift Assay for DprE1 Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence-based thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and sensitive method used to assess the thermal stability of a protein.[1][2][3] This technique is widely employed in drug discovery for identifying and characterizing protein-ligand interactions.[4][5][6] The principle of the assay is based on the phenomenon that the binding of a ligand to a protein typically leads to an increase in the protein's thermal stability.[7][8] This stabilization is observed as a shift in the protein's melting temperature (Tm).[1]
This application note provides a detailed protocol for utilizing a fluorescence-based thermal shift assay to study the binding of small molecule inhibitors to Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs.[9][10][11][12] The protocol and data presented herein are based on established methodologies for thermal shift assays and known characteristics of DprE1 inhibitors.
Disclaimer: The specific inhibitor "IN-7" is not documented in the public scientific literature as a DprE1 inhibitor. Therefore, the following protocols and data are provided as an illustrative example for a generic non-covalent DprE1 inhibitor.
DprE1 in Mycobacterial Cell Wall Synthesis
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[10][13][14] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall.[9][13] Inhibition of DprE1 disrupts this pathway, leading to the death of the bacterium.[9]
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
- 4. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Virtual Screening to Identify Novel DprE1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[1][3][4] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it an attractive and validated target for the development of novel anti-TB drugs, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3]
Virtual screening has emerged as a powerful and cost-effective computational technique to identify novel DprE1 inhibitors from large chemical libraries.[5][6] This approach accelerates the early stages of drug discovery by prioritizing compounds for experimental testing. Both structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) have been successfully employed to discover new chemical scaffolds with potent anti-DprE1 activity.[5][7]
These application notes provide an overview of the virtual screening workflow for identifying DprE1 inhibitors, summarize key findings from recent studies, and offer detailed protocols for the experimental validation of hit compounds.
DprE1 Signaling Pathway
DprE1 is a key enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. The enzyme, in concert with DprE2, converts DPR to DPA. This epimerization is a two-step process involving an oxidation reaction followed by a reduction. DprE1, a flavoenzyme, catalyzes the initial oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[8] DprE2 then reduces DPX to DPA.[4][8] Inhibition of DprE1 blocks the synthesis of DPA, thereby disrupting the formation of arabinogalactan and lipoarabinomannan, leading to bacterial cell lysis and death.[1][5]
Virtual Screening Workflow for DprE1 Inhibitor Discovery
The identification of novel DprE1 inhibitors through virtual screening typically follows a multi-step workflow that combines computational screening with experimental validation.
Data Presentation: Novel DprE1 Inhibitors Identified via Virtual Screening
Several studies have successfully identified novel DprE1 inhibitors using virtual screening methodologies. The following tables summarize the quantitative data for some of these compounds.
Table 1: Inhibitory Activity of Compounds Identified by Hu et al. (2022) [5][9]
| Compound ID | M. smegmatis MIC50 (µM) | M. tuberculosis H37Ra MIC (µM) |
| B2 | < 1 | Not Reported |
| H3 | < 1 | 1.25 |
Table 2: Inhibitory Activity of Compounds Identified by Gao et al. (2019) [5]
| Compound ID | M. tuberculosis H37Rv MIC (µM) |
| Compound 50 | 9.75 |
Table 3: Activity of Known DprE1 Inhibitors
| Compound ID | Type | DprE1 IC50 (µM) | M. tuberculosis MIC (µM) | Reference |
| BTZ043 | Covalent | 4.5 | 0.001 | [8] |
| PBTZ169 | Covalent | Not Reported | 0.0005 | [10] |
| Ty38c | Non-covalent | Not Reported | Not Reported | [2] |
| CT319 | Not Specified | Not Reported | Not Reported | Mentioned as a known inhibitor[7] |
Experimental Protocols
DprE1 Enzyme Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on commonly used methods for determining the in vitro inhibitory activity of compounds against the DprE1 enzyme.
Principle: The enzymatic activity of DprE1 can be monitored by measuring the conversion of a substrate. The reduction in activity in the presence of an inhibitor is used to determine the IC50 value. A common method involves a coupled assay with DprE2, monitoring the conversion of radiolabeled DPR to DPA.[11]
Materials:
-
Purified recombinant DprE1 and DprE2 enzymes
-
[14C]-labeled decaprenylphosphoryl-β-D-ribose ([14C]-DPR) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
-
Test compounds dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DprE1, and DprE2 enzymes.
-
Add varying concentrations of the test compound (or DMSO as a control) to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the [14C]-DPR substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipid-soluble substrate and product.
-
Spot the extracted material onto a TLC plate and develop the chromatogram to separate [14C]-DPR from the product, [14C]-DPA.
-
Visualize the separated spots using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the minimum concentration of a compound required to inhibit the visible growth of mycobacteria.
Principle: The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.
Materials:
-
Mycobacterial strain (e.g., M. smegmatis or M. tuberculosis H37Rv)
-
Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with ADC or OADC)
-
96-well microtiter plates
-
Test compounds serially diluted in culture medium
-
Positive control antibiotic (e.g., isoniazid)
-
Negative control (medium only)
Procedure:
-
Prepare a standardized inoculum of the mycobacterial strain in the culture medium.
-
In a 96-well plate, add the culture medium to all wells.
-
Create a two-fold serial dilution of the test compounds across the wells.
-
Add the mycobacterial inoculum to each well, except for the negative control wells.
-
Include wells for a positive control (bacteria with a known antibiotic) and a growth control (bacteria with no compound).
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 2-3 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
After incubation, assess bacterial growth visually or by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Thermal Shift Assay (TSA)
This assay is used to confirm direct binding of a compound to the target protein, DprE1.
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.
Materials:
-
Purified recombinant DprE1 protein
-
Assay buffer
-
Test compounds
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare a reaction mixture containing the DprE1 protein in the assay buffer.
-
Add the test compound or DMSO (control) to the protein solution.
-
Add the fluorescent dye to the mixture.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint.
-
A significant increase in the Tm in the presence of the compound compared to the DMSO control indicates direct binding of the compound to the DprE1 protein.
MIC Shift Assay
This assay is used to confirm that the antibacterial activity of a compound is due to the inhibition of DprE1 in a cellular context.
Principle: Overexpression of the target protein (DprE1) in the bacteria should lead to an increase in the MIC of a compound that specifically inhibits that target.
Materials:
-
A mycobacterial strain engineered to overexpress DprE1 (e.g., using an inducible plasmid).
-
The corresponding wild-type or empty vector control strain.
-
The protocol for MIC determination as described above.
Procedure:
-
Induce the overexpression of DprE1 in the engineered strain according to the specific system's protocol (e.g., by adding an inducer like anhydrotetracycline).
-
Perform the MIC determination for the test compound simultaneously on the DprE1-overexpressing strain and the control strain.
-
A significant increase (typically 4-fold or greater) in the MIC for the overexpressing strain compared to the control strain confirms that the compound's antibacterial activity is mediated through the inhibition of DprE1.[5]
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Simulation of DprE1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting a molecular docking simulation of the inhibitor DprE1-IN-7 with its target, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) of Mycobacterium tuberculosis.
Introduction to DprE1 as a Drug Target
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall.[1] Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the cell wall.[2] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[1] This makes DprE1 a highly attractive and validated target for the development of novel anti-tuberculosis drugs. DprE1 inhibitors are broadly classified as either covalent or non-covalent inhibitors.[2]
This compound (also referred to as Compound 64) has been identified as a potent inhibitor of DprE1 with significant anti-tuberculosis activity, exhibiting a minimum inhibitory concentration (MIC) of 0.004 μM against M. tuberculosis H37Rv.[3] Molecular docking simulations are a powerful computational tool to elucidate the binding mode and affinity of inhibitors like this compound to the DprE1 active site, thereby guiding further drug design and optimization efforts.
Signaling Pathway and Inhibition Mechanism
The enzymatic reaction catalyzed by DprE1 is a crucial step in the cell wall synthesis pathway of Mycobacterium tuberculosis. DprE1, in concert with DprE2, converts DPR to DPA. DPA is the sole donor of arabinofuranosyl residues for the biosynthesis of arabinogalactan and lipoarabinomannan. This compound inhibits this pathway by binding to the DprE1 enzyme, thus preventing the formation of DPA and ultimately disrupting the integrity of the bacterial cell wall.
References
- 1. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Radiolabeled DprE1 Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for assessing the inhibitory activity of compounds against Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The protocols focus on the use of a radiolabeled substrate, [¹⁴C]-decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR), to monitor enzyme activity.
I. Introduction
DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole donor of arabinose for the synthesis of essential mycobacterial cell wall components, arabinogalactan and lipoarabinomannan. The essentiality of this pathway for mycobacterial viability makes DprE1 a highly attractive target for the development of novel anti-tuberculosis drugs. Radiolabeled assays offer a sensitive and direct method to measure the enzymatic activity of DprE1 and to determine the potency of potential inhibitors.
II. DprE1/DprE2 Signaling Pathway
The epimerization of DPR to DPA is a two-step process. First, the FAD-containing oxidoreductase DprE1 oxidizes the 2'-hydroxyl group of DPR to produce the keto-intermediate, decaprenylphosphoryl-D-2-keto-ribose (DPX). Subsequently, the NADH-dependent reductase DprE2 reduces DPX to form DPA.[1][2]
Caption: DprE1/DprE2 enzymatic pathway for the epimerization of DPR to DPA.
III. Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various compounds against M. tuberculosis DprE1.
| Compound Class | Compound | DprE1 IC₅₀ (µM) | Assay Type | Reference |
| Covalent Inhibitors | ||||
| Benzothiazinones | BTZ043 | < 0.002 | Amplex Red | [3] |
| PBTZ169 | 0.0003 | Amplex Red | [4] | |
| PyrBTZ01 | 1.61 | Amplex Red | [3][5] | |
| PyrBTZ02 | 7.34 | Amplex Red | [3][5] | |
| Non-covalent Inhibitors | ||||
| 4-Aminoquinolones | Representative | 0.02 | Amplex Red | [3] |
| Pyrazolopyridones | Representative | 0.01 | Amplex Red | [3] |
| Thiophene-Arylamides | Ty38c | 0.01 | Amplex Red | [4][6] |
| Morpholino-Pyrimidines | MP-38 | Not specified | Not specified | [7] |
| Azaindoles | TBA-7371 | Not specified | Not specified | [8] |
IV. Experimental Protocols
A. Preparation of Radiolabeled Substrate: [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR)
The biosynthetic pathway involves two key enzymatic steps:
-
The conversion of p[¹⁴C]Rpp to decaprenylphosphoryl-β-D-5-[¹⁴C]phosphoribose ([¹⁴C]DPPR).
-
The dephosphorylation of [¹⁴C]DPPR to yield [¹⁴C]-DPR.
The resulting [¹⁴C]-DPR must be purified from the reaction mixture, typically using techniques like Thin-Layer Chromatography (TLC) or anion exchange chromatography, to ensure its suitability for use in the inhibitor assay.
B. Radiolabeled DprE1 Inhibitor Assay
This protocol is adapted from methodologies described in the literature.[1][3]
1. Materials and Reagents:
-
Purified recombinant M. tuberculosis DprE1 and DprE2 enzymes
-
[¹⁴C]-DPR (specific activity and concentration to be determined)
-
DprE1 inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂
-
Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP
-
Detergent: 1% IGEPAL CA-630 (or equivalent non-ionic detergent)
-
Quenching Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)
-
Phosphorimager or autoradiography film
2. Experimental Workflow Diagram:
Caption: Experimental workflow for the radiolabeled DprE1 inhibitor assay.
3. Assay Protocol:
-
Enzyme and Inhibitor Preparation:
-
Prepare a reaction master mix containing the reaction buffer, cofactors, and the DprE1/DprE2 enzymes (e.g., 50 µg of each enzyme per reaction).[3]
-
Prepare serial dilutions of the test inhibitors in the desired concentration range. The final solvent concentration (e.g., DMSO) should be kept constant across all reactions and should not exceed a level that affects enzyme activity (typically ≤ 1%).
-
-
Pre-incubation:
-
In a microcentrifuge tube, combine the enzyme master mix with the desired concentration of the inhibitor or vehicle control.
-
Pre-incubate the mixture for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a known amount of [¹⁴C]-DPR (e.g., 2,000 cpm) in a small volume of buffer containing a non-ionic detergent like IGEPAL to aid in substrate solubility.[3]
-
Incubate the reaction mixture for a defined period (e.g., 1 hour) at 37°C.[1] The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an excess of the quenching solution (e.g., 350 µL of Chloroform:Methanol 2:1).[1]
-
Separate the organic and aqueous phases by adding water (e.g., 55 µL) and centrifuging.[1] The radiolabeled lipid-soluble substrate (DPR) and products (DPX and DPA) will partition into the lower organic phase.
-
-
TLC Analysis:
-
Carefully collect the organic phase, evaporate it to dryness under a stream of nitrogen, and resuspend the residue in a small volume of Chloroform:Methanol (2:1).[1]
-
Spot the resuspended sample onto a silica TLC plate.
-
Develop the TLC plate using the specified mobile phase.
-
Dry the TLC plate thoroughly.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled spots corresponding to DPR, DPX, and DPA.
-
Quantify the intensity of each spot using appropriate software.
-
Calculate the percentage of substrate conversion and the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
V. Conclusion
The radiolabeled DprE1 inhibitor assay is a robust and sensitive method for evaluating the potency of novel anti-tubercular drug candidates. By directly measuring the enzymatic conversion of the natural substrate, this assay provides valuable insights into the mechanism of action of DprE1 inhibitors and is a critical tool in the drug discovery and development pipeline. Careful optimization of assay conditions and the use of a high-purity radiolabeled substrate are essential for obtaining reliable and reproducible results.
References
- 1. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3D-QSAR and ADMET studies of morpholino-pyrimidine inhibitors of DprE1 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vitro Metabolic Stability of DprE1-IN-7
Disclaimer: Specific experimental data for a compound explicitly named "DprE1-IN-7" is not publicly available. This guide provides troubleshooting advice, protocols, and data based on established principles for DprE1 inhibitors and small molecule drug discovery, assuming this compound is a representative of this class.
Frequently Asked Questions (FAQs)
Q1: What is in vitro metabolic stability and why is it critical for DprE1 inhibitors?
A1: In vitro metabolic stability measures a compound's susceptibility to being broken down by metabolic enzymes in a controlled laboratory setting.[1] This is a critical parameter in drug discovery because a compound that metabolizes too quickly will be cleared from the body rapidly, potentially failing to maintain therapeutic concentrations needed to inhibit its target, DprE1.[2][3] Assessing stability early helps predict in vivo pharmacokinetic properties like half-life, bioavailability, and required dosing frequency.[1][4][5]
Q2: Which in vitro systems are most common for assessing the metabolic stability of compounds like this compound?
A2: The most common systems are liver-derived subcellular fractions and cells.[2]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[3][6][7] They are cost-effective and suitable for high-throughput screening.[5][8]
-
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism.[7][9]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[6]
Q3: What key parameters are derived from a metabolic stability assay?
A3: The primary parameters calculated are:
-
In Vitro Half-Life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[10] A longer half-life generally indicates greater stability.[7]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of biological matrix cleared of the drug per unit of time (e.g., µL/min/mg protein).[1][10] Lower intrinsic clearance suggests better metabolic stability.
Q4: What are the likely metabolic pathways for a DprE1 inhibitor?
A4: Computational predictions suggest that DprE1 inhibitors are primarily metabolized by the CYP3A4 isoform, with contributions from CYP2D6, CYP2C19, and CYP2C9.[11] If the compound contains a benzothiazole core, metabolism can also involve ring cleavage or modification of the benzothiazole structure itself.[12][13]
Q5: How can the metabolic stability of this compound be improved?
A5: Stability is enhanced through structural modification to block or reduce the rate of metabolism at labile sites ("metabolic hotspots"). Common strategies include:
-
Deuterium Substitution: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect").[5][14]
-
Halogenation: Introducing fluorine atoms near a metabolic hotspot can block oxidation due to the strength of the C-F bond and the high electronegativity of fluorine.
-
Steric Shielding: Introducing a bulky group near the metabolic site can physically hinder the enzyme from accessing it.
-
Ring Modification and Cyclization: Altering ring sizes or introducing cyclization can change the compound's conformation, making it a poorer substrate for metabolic enzymes.[5][14]
Troubleshooting Guides
Problem 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent pipetting, especially of viscous microsomal solutions or small volumes.
-
Solution: Ensure pipettes are calibrated. For viscous solutions, consider using positive displacement pipettes or the reverse pipetting technique. Prepare a master mix of reagents to minimize well-to-well variation.
-
Possible Cause: Poor compound solubility in the final incubation mixture.
-
Solution: Check that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across wells (typically <1%). Briefly sonicate the stock solution before dilution.
-
Possible Cause: Inconsistent temperature or shaking during incubation.
-
Solution: Use a calibrated incubator with good air circulation. Ensure the plate is placed in a location that receives uniform shaking to facilitate enzyme-substrate interaction.
Problem 2: Compound disappears too quickly (t½ is very short).
-
Possible Cause: The compound is genuinely a high-clearance compound.
-
Solution: This is a valid experimental outcome. The next steps are to perform metabolite identification studies to locate the metabolic hotspot(s) and inform medicinal chemistry efforts to modify the structure and improve stability.
-
Possible Cause: The compound is chemically unstable in the assay buffer.
-
Solution: Perform a control incubation without the NADPH regenerating system (minus-cofactor control).[8] Significant compound loss in this control indicates chemical instability rather than enzymatic metabolism.
-
Possible Cause: High non-specific binding to the microsomal protein or plasticware.
-
Solution: If suspected, reduce the microsomal protein concentration in the incubation. One can also perform a specific non-specific binding assay to quantify the fraction of compound bound.
Problem 3: No compound degradation is observed (t½ is very long).
-
Possible Cause: The metabolic enzymes or cofactors are inactive.
-
Solution: Always include a positive control compound with a known, rapid metabolism rate (e.g., verapamil, testosterone) in the same experiment.[8] Failure to see metabolism of the control indicates a systemic issue with the assay components (e.g., old NADPH, improperly stored microsomes).
-
Possible Cause: The compound is not metabolized by the enzymes present in the test system.
-
Solution: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[9] The compound may be cleared by Phase II enzymes. Re-test the compound in a more complete system like suspended hepatocytes, which contain both Phase I and Phase II enzymes.[7]
-
Possible Cause: The analytical method (LC-MS/MS) is not sensitive enough to detect a small decrease in the parent compound.
-
Solution: Optimize the mass spectrometry parameters for the compound to ensure adequate signal intensity and a low limit of quantification.
Quantitative Data Summary
The following table presents hypothetical in vitro metabolic stability data for this compound and two structural analogs in human liver microsomes (HLM). This illustrates how structural modifications can impact stability.
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| This compound | Parent Compound | 15 | 92.4 | Moderate |
| Analog 1 | Deuteration at suspected metabolic hotspot | 45 | 30.8 | High |
| Analog 2 | Addition of a fluoro group | > 60 | < 11.5 | Very High |
Note: Data is for illustrative purposes only. Stability classification can vary between laboratories but generally follows: >60 min (Very High), 30-60 min (High), 10-30 min (Moderate), <10 min (Low).
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the measurement of a compound's disappearance when incubated with liver microsomes and an NADPH regenerating system.
1. Materials and Equipment:
-
Pooled liver microsomes (human or other species)[15]
-
Test compound (this compound)
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Positive control compound (e.g., Verapamil)
-
96-well incubation plate
-
Incubator/shaker set to 37°C[15]
-
Ice-cold acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)[15]
-
Centrifuge for 96-well plates
-
LC-MS/MS system for analysis[15]
2. Procedure:
-
Prepare Compound Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock in acetonitrile to an intermediate concentration (e.g., 125 µM).[16]
-
Prepare Incubation Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[8]
-
Pre-incubation: Add the test compound to the wells (final concentration typically 1 µM) and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[10] The time of this addition is T=0.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold ACN containing an internal standard.[8][16] The T=0 sample is terminated immediately after adding the cofactor.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal protein.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percent of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .
Visualizations
Caption: The DprE1/DprE2 pathway in M. tuberculosis and the point of inhibition.[11][17]
Caption: General experimental workflow for an in vitro microsomal stability assay.
Caption: Troubleshooting logic for unexpected metabolic stability assay results.
Caption: Common strategies to enhance the metabolic stability of a lead compound.[5][14]
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. pnas.org [pnas.org]
Technical Support Center: Optimizing DprE1 Inhibitor Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DprE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on strategies to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for tuberculosis drug development?
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, it is a key component of the DprE1-DprE2 complex which catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are critical components of the arabinogalactan layer of the cell wall.[3] By inhibiting DprE1, the formation of the mycobacterial cell wall is disrupted, leading to cell lysis and death.[3] Its specificity to mycobacteria makes it an attractive target with a reduced likelihood of cross-resistance with other antimicrobial agents.
Q2: What are the main classes of DprE1 inhibitors?
DprE1 inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Covalent Inhibitors: These inhibitors, such as benzothiazinones (BTZs) like PBTZ169 (Macozinone), typically form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[4]
-
Non-covalent Inhibitors: This class includes a diverse range of chemical scaffolds, such as azaindoles like TBA-7371, that bind reversibly to the enzyme's active site.[5][6]
Several DprE1 inhibitors from both classes are currently in various stages of clinical trials, including BTZ043, PBTZ169, TBA-7371, and OPC-167832.[2]
Q3: What are the common reasons for the low oral bioavailability of DprE1 inhibitors?
Many DprE1 inhibitors, despite potent in vitro activity, face challenges with oral bioavailability due to several factors:
-
Poor Aqueous Solubility: High lipophilicity, a characteristic of many potent DprE1 inhibitors, often leads to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.[1][7]
-
Poor Membrane Permeation: The physicochemical properties of the inhibitor may not be optimal for passive diffusion across the intestinal epithelium.[8][9]
-
Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[9]
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can limit the free fraction of the drug available to exert its therapeutic effect, although this does not directly impact bioavailability but affects in vivo efficacy.[10]
Troubleshooting Guides
Problem 1: My DprE1 inhibitor shows high in vitro potency but poor in vivo efficacy.
This is a common challenge in drug development. Here’s a systematic approach to troubleshoot this issue:
Possible Cause 1: Poor Oral Bioavailability
-
How to Investigate:
-
Assess Physicochemical Properties: Evaluate the inhibitor's solubility and permeability. A Caco-2 permeability assay can provide insights into intestinal absorption.
-
Conduct Pharmacokinetic (PK) Studies: Perform PK studies in a relevant animal model (e.g., mouse, rat) to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). Low Cmax and AUC values after oral administration are indicative of poor bioavailability.
-
-
Solutions:
-
Chemical Modification:
-
Scaffold Hopping: Replacing a core chemical structure with another that has more favorable physicochemical properties can improve solubility and plasma protein binding profiles. For example, a novel benzimidazole-based DprE1 inhibitor was developed through scaffold morphing from a 1,4-azaindole series, resulting in improved solubility and a higher free plasma fraction.[11]
-
Prodrug Approach: A pharmacologically inactive derivative of the active drug can be designed to improve solubility or permeability. The prodrug is then converted to the active form in the body.
-
-
Formulation Strategies:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Formulating the inhibitor as a spray-dried dispersion (SDD) can improve its dissolution and bioavailability.
-
Extended-Release (ER) Formulations: ER tablets can be designed to release the drug over a prolonged period, which may improve absorption and overall bioavailability.
-
-
Possible Cause 2: High Plasma Protein Binding
-
How to Investigate:
-
Determine the fraction of the drug that is bound to plasma proteins using techniques like equilibrium dialysis. High plasma protein binding (e.g., >99%) can significantly reduce the free drug concentration available to act on the target.[10]
-
-
Solutions:
-
Chemical Modification: Modify the chemical structure to reduce its affinity for plasma proteins.
-
Dose Adjustment: In some cases, a higher dose may be required to achieve a therapeutic concentration of the free drug.
-
Possible Cause 3: Rapid Metabolism
-
How to Investigate:
-
Incubate the inhibitor with liver microsomes to assess its metabolic stability. Rapid degradation suggests that the drug is being cleared from the body too quickly.
-
-
Solutions:
-
Chemical Modification: Introduce chemical modifications that block the sites of metabolic attack.
-
Co-administration with a Metabolic Inhibitor: While not ideal for a final drug product, this can be used in preclinical studies to confirm that rapid metabolism is the cause of poor in vivo efficacy.
-
Possible Cause 4: Off-Target Toxicity
-
How to Investigate:
-
Screen the inhibitor against a panel of common off-targets to identify any potential toxicities that could be limiting the tolerated dose in vivo. For example, the DprE1 inhibitor TBA-7371 has shown some off-target activity against phosphodiesterase 6 (PDE6).[6]
-
-
Solutions:
-
Chemical Modification: Modify the structure to reduce its affinity for the off-target while maintaining its potency for DprE1.
-
Problem 2: My DprE1 inhibitor has very low aqueous solubility, making it difficult to formulate for in vivo studies.
Possible Cause: High Lipophilicity and Crystalline Structure
-
Solutions:
-
Formulation with Excipients:
-
Co-solvents: Use a mixture of solvents to increase solubility.
-
Surfactants: These can help to solubilize hydrophobic compounds.
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.
-
-
Solid-State Modification:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.
-
Co-crystals: Co-crystallization with a suitable co-former can enhance the dissolution rate.
-
Amorphous Form: Converting the crystalline drug to an amorphous form can increase its solubility.
-
-
Lipid-Based Formulations:
-
Formulating the inhibitor in a lipid-based delivery system can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
-
Data on Bioavailability Improvement Strategies for DprE1 Inhibitors
The following table summarizes quantitative data on how different strategies have improved the bioavailability of specific DprE1 inhibitors.
| DprE1 Inhibitor | Strategy | Animal Model | Key Findings | Reference |
| PBTZ169 (Macozinone) | Extended-Release (ER) Tablets vs. Immediate-Release (IR) Tablets | Beagle Dogs | In the fed state, ER tablets showed a 3.45-fold increase in AUC0-∞ and a 2.29-fold increase in Cmax compared to IR tablets. | [1][12] |
| PBTZ169 (Macozinone) | Spray-Dried Dispersion (SDD) vs. Native Crystal Powder (NCP) | Healthy Volunteers | The SDD formulation demonstrated almost twice the bioavailability compared to the NCP formulation. | [13] |
| Benzimidazole Derivative (from scaffold hopping) | Chemical Modification (Scaffold Hopping from 1,4-azaindole) | N/A (in vitro data) | The novel benzimidazole scaffold exhibited improved aqueous solubility and a higher free plasma fraction compared to the parent azaindole series. | [11] |
Experimental Protocols
Protocol 1: DprE1 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a common fluorescence-based assay used to measure DprE1 activity.[14][15]
Materials:
-
Purified DprE1 enzyme
-
Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) substrate
-
Resazurin (redox indicator)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the DprE1 inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the DprE1 inhibitor at various concentrations to the wells. Include a DMSO control (no inhibitor).
-
Add the purified DprE1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Add resazurin to each well.
-
Initiate the enzymatic reaction by adding the GGPR substrate to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence (e.g., excitation at 560 nm, emission at 590 nm) over time. The conversion of resazurin to the fluorescent resorufin is proportional to DprE1 activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
This protocol is a general guideline for determining the MIC of a DprE1 inhibitor against M. tuberculosis using the broth microdilution method.[16][17][18]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
DprE1 inhibitor stock solution
-
96-well microplates
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare a serial two-fold dilution of the DprE1 inhibitor in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust the concentration to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of the resazurin from blue to pink (indicating bacterial growth).
Protocol 3: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.[19][20][21][22][23]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
DprE1 inhibitor stock solution
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with transport buffer.
-
Add the DprE1 inhibitor (at a known concentration) to the apical (donor) compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.
Visualizations
DprE1 Signaling Pathway in Arabinogalactan Biosynthesis
Caption: The DprE1 pathway in arabinogalactan biosynthesis.
Experimental Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 4. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Macozinone for TB treatment: An Update [mdpi.com]
- 13. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 17. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. uttyler.edu [uttyler.edu]
- 19. enamine.net [enamine.net]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
Overcoming common issues in high-throughput screening of DprE1 inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of inhibitors against Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during HTS campaigns for DprE1 inhibitors, presented in a question-and-answer format.
Q1: My fluorescent-based DprE1 activity assay has a low signal-to-background (S/B) ratio. What are the potential causes and solutions?
A low S/B ratio can mask true hits and reduce assay sensitivity. Common causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | - Enzyme: Titrate the DprE1 concentration to find the optimal level that provides a robust signal without being wasteful. |
| - Substrate (e.g., FPR/DPR): Ensure the substrate concentration is near the Km value for optimal enzyme activity. Very high concentrations can sometimes lead to substrate inhibition. | |
| - Resazurin: Optimize the resazurin concentration. Too little may limit the signal, while too much can increase background fluorescence. | |
| Inactive Enzyme | - Verify the activity of your DprE1 enzyme stock with a known potent inhibitor as a positive control. |
| - Ensure proper storage conditions (-80°C in appropriate buffer with a cryoprotectant like glycerol) and avoid multiple freeze-thaw cycles.[1] | |
| Assay Buffer Composition | - Check the pH of the buffer, as DprE1 activity is pH-sensitive. |
| - The presence of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) can sometimes improve enzyme stability and prevent aggregation. | |
| Instrument Settings | - Optimize the gain settings on the fluorescence plate reader to maximize the signal window. |
| - Ensure you are using the correct excitation and emission wavelengths for resorufin (the product of resazurin reduction), typically around 560 nm excitation and 590 nm emission.[2][3] |
Q2: I am observing a high number of false positives in my HTS campaign. What are the likely reasons and how can I mitigate this?
False positives are a common challenge in HTS. Key causes and mitigation strategies are:
| Potential Cause | Mitigation Strategy |
| Compound Autofluorescence | - Screen the compound library for intrinsic fluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate.[4][5] |
| - For hits, perform a secondary screen where the compound is incubated with the assay components, but the reaction is not initiated (e.g., by omitting the enzyme or substrate) to see if it generates a signal. | |
| Assay Interference by Compounds | - Some compounds, known as Pan-Assay Interference Compounds (PAINS), can generate false signals through various mechanisms like redox cycling or aggregation.[6][7] |
| - Use computational filters to flag potential PAINS in your library before screening. | |
| - A common counterscreen is to test hit compounds in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.1%). A significant drop in potency may indicate that the compound was acting as an aggregator.[8] | |
| Redox-Active Compounds | - The resazurin-based assay is susceptible to compounds that can chemically reduce resazurin to resorufin, independent of DprE1 activity. |
| - Counterscreen hits in an assay medium containing resazurin but no enzyme to identify compounds that directly reduce the dye. | |
| Metal Impurities | - Metal impurities (e.g., zinc) in compound samples can sometimes inhibit enzyme activity, leading to false positives.[9] |
| - If metal contamination is suspected, a counterscreen with a chelating agent like TPEN can be performed to see if the inhibitory effect is reversed.[9] |
Q3: The IC50 values of my hit compounds from the biochemical assay are significantly different from their whole-cell activity (MIC values). Why is there a discrepancy?
This is a frequently observed phenomenon in DprE1 inhibitor discovery.[10]
| Reason for Discrepancy | Explanation |
| Compound Permeability | - The compound may have poor permeability across the complex mycobacterial cell wall, preventing it from reaching the periplasmic space where DprE1 is located.[10] |
| Efflux Pumps | - The compound may be a substrate for mycobacterial efflux pumps, which actively transport it out of the cell. |
| Metabolic Inactivation | - The compound may be metabolized and inactivated by other mycobacterial enzymes before it can inhibit DprE1. |
| Requirement for Activation (Covalent Inhibitors) | - Many potent covalent DprE1 inhibitors, such as benzothiazinones (BTZs), are pro-drugs that require reductive activation by DprE1 itself. The conditions in the biochemical assay (e.g., presence of reducing agents) might not perfectly mimic the intracellular environment, leading to differences in apparent potency.[10] |
Q4: My Z'-factor is consistently below 0.5. How can I improve it?
A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay for HTS. A value below 0.5 suggests that the assay is not robust enough to reliably distinguish hits from non-hits.
-
Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., no inhibition).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., full inhibition with a known inhibitor).
-
To improve your Z'-factor, you need to either decrease the standard deviation of your controls or increase the dynamic range (the difference between the means of the controls).
| Approach | Actions |
| Reduce Data Variability | - Automation: Use automated liquid handlers for dispensing reagents to minimize pipetting errors. |
| - Plate Uniformity: Check for plate effects (e.g., evaporation from edge wells) by running a plate with only positive or negative controls and looking for trends. | |
| - Reagent Stability: Ensure all reagents are stable throughout the experiment.[11] | |
| Increase Dynamic Range | - Optimize Controls: Use a potent, well-characterized inhibitor for your negative control. Ensure your positive control (no inhibition) gives a strong, consistent signal. |
| - Incubation Time: Optimize the reaction incubation time to allow for sufficient product formation without letting the reaction plateau. | |
| - Review S/B Ratio: Many of the steps to improve the S/B ratio (see Q1) will also increase the dynamic range and, consequently, the Z'-factor. |
Quantitative Data Summary
The following table summarizes the in vitro activity of selected DprE1 inhibitors.
| Compound Class | Example Compound | Mechanism | DprE1 IC50 (µM) | M. tb MIC (µM) | Reference |
| Benzothiazinones | BTZ043 | Covalent | 4.5 | ~0.002 | [10] |
| Benzothiazinones | PBTZ169 | Covalent | Not Reported | ~0.0006 | [12] |
| Azaindoles | TBA-7371 | Non-covalent | 0.014 | 0.14 | [13] |
| Nitro-triazoles | Compound 377790 | Covalent | Not Reported | 0.2 | [14] |
| Dinitrobenzamides | DNB1 | Covalent | Not Reported | 0.06 | [13] |
Experimental Protocols
Resazurin-Based DprE1 Activity Assay (HTS Format)
This protocol is adapted for a 384-well plate format and is suitable for HTS.
Materials:
-
DprE1 enzyme (recombinant M. tuberculosis)
-
Substrate: Farnesylphosphoryl-β-D-ribose (FPR)
-
Resazurin sodium salt
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
Known DprE1 inhibitor (e.g., BTZ043) for negative control
-
384-well black, opaque plates
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, DMSO (for positive control), and the known inhibitor (for negative control) to the wells of the 384-well plate.
-
Enzyme Preparation: Prepare a solution of DprE1 in assay buffer at 2X the final desired concentration.
-
Enzyme Addition: Add 10 µL of the DprE1 solution to each well.
-
Incubation (Optional): Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Substrate Mix Preparation: Prepare a 2X substrate mix in assay buffer containing FPR and resazurin. The final concentrations should be optimized, but a starting point could be 20 µM FPR and 50 µM resazurin.
-
Reaction Initiation: Add 10 µL of the 2X substrate mix to each well to start the reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, known inhibitor) controls.
-
Calculate the percent inhibition for each compound.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
TLC-Based DprE1 Activity Assay
This method directly visualizes the conversion of a radiolabeled substrate to its product and is useful for confirming hits from a primary screen.
Materials:
-
DprE1 and DprE2 enzymes
-
Radiolabeled substrate (e.g., ¹⁴C-DPR)
-
TLC plate (Silica Gel 60)
-
Developing Solvent: Chloroform/Methanol/Water (e.g., 60:30:6, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing assay buffer, DprE1 enzyme, and the test compound.
-
Reaction Initiation: Add ¹⁴C-DPR to initiate the reaction. If testing for the full epimerization to DPA, also include DprE2 and NADH.
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of chloroform/methanol (1:1).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The lipid-soluble substrate (DPR) and product (DPX/DPA) will be in the lower organic phase.
-
TLC Spotting: Carefully spot a small volume (e.g., 5-10 µL) of the organic phase onto the origin line of a TLC plate.[15]
-
Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front is near the top.[16]
-
Drying and Visualization: Air dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film. The product (DPX or DPA) will have a different Rf value than the substrate (DPR).
-
Analysis: Quantify the intensity of the substrate and product spots to determine the percent conversion and calculate the inhibition by the test compound.
Visualizations
Caption: Workflow for HTS and hit validation of DprE1 inhibitors.
Caption: DprE1/DprE2 pathway and mechanisms of inhibitor action.
References
- 1. What are the reasons for the low signal-to-background ratio after the synthesis and purification of a molecular beacon and how do I solve the problem? | AAT Bioquest [aatbio.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. labbox.es [labbox.es]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
Refining DprE1-IN-7 lead compounds for better pharmacokinetic properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the refinement of DprE1-IN-7 and its analogs to improve their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its pharmacokinetic properties important?
A1: this compound is an inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the cell wall synthesis in Mycobacterium tuberculosis.[1][2] While potent against M. tuberculosis, its development into a viable drug candidate hinges on optimizing its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[1][3] Favorable PK properties are crucial for achieving sufficient drug exposure at the site of action and minimizing off-target toxicity.
Q2: What are the key physicochemical properties of this compound known so far?
A2: this compound is a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine.[4] Its known physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H20N6O | [4] |
| Molecular Weight | 360.41 g/mol | [4] |
| Appearance | Solid | [4] |
| in vitro Activity (MIC against Mtb H37Rv) | 4 µM | [4] |
| Microsomal Stability | High | [4] |
| Clearance Rate | Moderate | [4] |
Q3: What are the common challenges encountered when optimizing lead compounds like this compound for better pharmacokinetics?
A3: Common challenges in optimizing heterocyclic compounds like this compound include:
-
Poor aqueous solubility: This can limit oral absorption and formulation options.[5][6][7]
-
Low metabolic stability: Rapid metabolism by liver enzymes can lead to a short half-life and low systemic exposure.
-
Poor membrane permeability: The inability to efficiently cross the intestinal epithelium can result in low oral bioavailability.[7][8]
-
High plasma protein binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to exert its therapeutic effect.
-
Potential for off-target effects: Inhibition of unintended targets, such as CYP450 enzymes, can lead to drug-drug interactions.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Low oral bioavailability in preclinical animal models.[5][7]
-
Precipitation of the compound in stock solutions or during experiments.
Possible Causes & Solutions:
| Cause | Solution |
| High Lipophilicity (High logP) | Introduce polar functional groups (e.g., hydroxyl, amino, carboxyl) to increase hydrophilicity. Consider bioisosteric replacements of lipophilic moieties with more polar groups.[9] |
| High Crystal Lattice Energy | Synthesize different salt forms of the compound to disrupt crystal packing. Explore the use of co-crystals or amorphous solid dispersions.[6] |
| Ionizable Groups with Unfavorable pKa | Modify the structure to alter the pKa and improve ionization at physiological pH. For example, introducing a basic nitrogen can lead to the formation of a soluble hydrochloride salt. |
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.
-
Short half-life (t1/2) and high clearance (Cl) in pharmacokinetic studies.
Possible Causes & Solutions:
| Cause | Solution |
| Metabolism by Cytochrome P450 (CYP) Enzymes | Identify the metabolic "hotspots" on the molecule using metabolite identification studies. Block metabolism at these sites by introducing sterically hindering groups or replacing labile moieties with more stable ones (e.g., replacing a metabolically susceptible methyl group with a trifluoromethyl group). |
| Hydrolysis by Esterases or Amidases | If the compound contains ester or amide functionalities, consider replacing them with more stable linkers such as ethers or reverse amides. |
| Phase II Metabolism (e.g., Glucuronidation) | If the compound has sites prone to glucuronidation (e.g., phenolic hydroxyl groups), consider masking these groups or modifying the surrounding structure to hinder enzyme access. |
Issue 3: Poor Oral Bioavailability
Symptoms:
-
Low plasma concentrations of the drug after oral administration compared to intravenous administration.
-
High variability in drug exposure between individual animals.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Permeability | If the compound has a high polar surface area (PSA > 140 Ų), consider strategies to reduce it, such as intramolecular hydrogen bonding. If the compound is a substrate for efflux transporters (e.g., P-glycoprotein), structural modifications can be made to reduce its affinity for these transporters. |
| First-Pass Metabolism | In addition to improving metabolic stability (see Issue 2), consider formulation strategies such as lymphatic transport to bypass the liver. |
| Poor Solubility and Dissolution | Refer to the solutions for Issue 1. Additionally, formulation approaches like micronization, nanosuspensions, or lipid-based formulations can enhance dissolution and absorption.[7] |
Experimental Protocols
Metabolic Stability Assay in Liver Microsomes
Objective: To determine the rate of metabolism of a this compound analog by liver enzymes.
Methodology:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the microsome suspension and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final concentration of the test compound is typically 1 µM.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Visualizations
Caption: Lead optimization workflow for improving pharmacokinetic properties.
Caption: Mechanism of action of DprE1 inhibitors.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Bacterial | | Invivochem [invivochem.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [ouci.dntb.gov.ua]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with autofluorescence of compounds in DprE1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with autofluorescence of test compounds in DprE1 enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is a DprE1 assay and why is it important?
A1: The DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) assay is a biochemical test used to measure the activity of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. This enzyme is a key target for the development of new anti-tuberculosis drugs. By inhibiting DprE1, the production of essential cell wall components is halted, leading to bacterial cell death.[1] Assays for DprE1 activity are vital for screening and characterizing potential new drug candidates.
Q2: How does a typical fluorescence-based DprE1 assay work?
A2: A common method is a fluorescence-based assay that uses the redox indicator dye resazurin. In this assay, the DprE1 enzyme oxidizes its substrate, and the electrons generated in this process are used to reduce the weakly fluorescent resazurin (blue/purple) to the highly fluorescent resorufin (pink). The increase in fluorescence is directly proportional to the DprE1 enzyme activity.[2][3] This activity can be measured using a fluorescence plate reader.
Q3: What is autofluorescence and why is it a problem in DprE1 assays?
A3: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light.[4] In the context of a DprE1 assay, if a test compound is itself fluorescent at the excitation and emission wavelengths used to detect resorufin, it can interfere with the assay results. This can lead to a false positive (appearing as an inhibitor when it is not) or a false negative (masking the true inhibitory effect of the compound).[4][5]
Q4: What are the excitation and emission wavelengths for the resazurin-based DprE1 assay?
A4: The product of the resazurin reduction, resorufin, is what is measured. The optimal excitation and emission wavelengths for resorufin can vary slightly depending on the instrument and buffer conditions, but they are generally in the following ranges:
It is always recommended to determine the optimal wavelengths for your specific experimental setup.
Troubleshooting Guide: Dealing with Autofluorescence
This guide provides a step-by-step approach to identify and mitigate the effects of compound autofluorescence in your DprE1 assays.
Problem: My test compound shows high background fluorescence.
Cause: The compound itself is fluorescent and is interfering with the assay readout.
Solution Workflow:
Detailed Steps:
Step 1: Pre-Read Control Experiment
To determine if your compound is autofluorescent, run a control plate that includes all assay components except the DprE1 enzyme or its substrate, which are necessary for the enzymatic reaction to produce resorufin.
-
Methodology:
-
Prepare a 96- or 384-well plate as you would for your main experiment.
-
Add the assay buffer, resazurin, and your test compound at the desired concentrations.
-
Crucially, omit the DprE1 enzyme.
-
Incubate the plate under the same conditions as your main assay.
-
Read the fluorescence at the standard excitation and emission wavelengths for resorufin (e.g., Ex: 560 nm, Em: 590 nm).[7]
-
-
Data Interpretation:
| Observation | Interpretation |
| High fluorescence signal in wells with the compound. | The compound is autofluorescent at the assay wavelengths. |
| Low to no fluorescence signal. | The compound is not significantly autofluorescent. |
Step 2: Background Subtraction
If your compound is autofluorescent, you can correct for its signal by subtracting the background fluorescence from your experimental data.
-
Methodology:
-
Run the pre-read control plate (as described in Step 1) in parallel with your main experimental plate.
-
For each concentration of your test compound, calculate the average fluorescence from the control plate (this is your background signal).
-
Subtract this background signal from the corresponding wells on your experimental plate.
Corrected Fluorescence = Total Fluorescence - Background Fluorescence
-
Step 3: Consider an Orthogonal Assay
If background subtraction does not resolve the issue, or if the compound's autofluorescence is very high, consider using an orthogonal assay that does not rely on fluorescence.
-
Alternative Methodologies:
-
Absorbance-based Assays: While less sensitive, some DprE1 assays can be adapted to measure changes in absorbance.[3]
-
LC-MS Based Assays: Directly measure the formation of the product or consumption of the substrate using liquid chromatography-mass spectrometry for the most accurate, albeit lower-throughput, results.
-
DprE1 Signaling Pathway and Assay Mechanism
This diagram illustrates that the DprE1 enzyme converts its substrate (DPR) to an intermediate (DPX). This reaction releases electrons that then reduce non-fluorescent resazurin to the highly fluorescent resorufin, which is the basis of the assay readout. Test compounds that inhibit DprE1 will block this process, resulting in a lower fluorescence signal.
References
- 1. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin - Wikipedia [en.wikipedia.org]
- 3. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Adjusting for solvent effects (e.g., DMSO) in DprE1-IN-7 experiments
Technical Support Center: DprE1-IN-7 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound, focusing on the challenges posed by solvent effects, particularly from Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: DMSO is a powerful aprotic solvent capable of dissolving a wide range of molecules, including both hydrophobic and hydrophilic compounds.[1][2] Many potent enzyme inhibitors, including new classes of antitubercular agents like this compound, can have low water solubility.[3][4] DMSO is used to create a concentrated stock solution of the inhibitor, which can then be diluted into the aqueous assay buffer to achieve the desired final concentration for the experiment.
Q2: What is the recommended final concentration of DMSO in a DprE1 enzyme assay?
A2: It is crucial to keep the final DMSO concentration in the assay as low as possible, typically between 1% and 5% (v/v). Published DprE1 enzyme assays have utilized final DMSO concentrations of 1%[5] and 3.13%[6]. Low concentrations of DMSO (e.g., <10%) are generally considered to have minimal effects on the structure of most proteins.[7][8] However, the ideal concentration should be determined empirically for your specific assay conditions. Always maintain a consistent final DMSO concentration across all wells, including controls.
Q3: How can DMSO affect the results of my this compound inhibition assay?
A3: At higher concentrations, DMSO can directly impact the experiment in several ways:
-
Enzyme Conformation and Activity: DMSO can perturb the enzyme's structure, which may lead to a reversible decrease or, in some cases, an increase in its catalytic activity.[1][9] This can alter key kinetic parameters like Kм and kcat.
-
Inhibitor Potency (IC50): The presence of DMSO can change the apparent affinity of the inhibitor for the enzyme. It has been shown to alter the inhibition constants (Ki) for some enzyme inhibitors, which will directly impact the measured IC50 value.[2]
-
Compound Aggregation: DMSO can influence the solubility of the test compound. While it helps dissolve inhibitors, improper dilution can cause the compound to precipitate or form aggregates, leading to non-specific inhibition and inaccurate results.[1]
Q4: What are the signs of DMSO interference in my experiment?
A4: Look for the following indicators:
-
High variability in readings between replicate wells.
-
A steep or unusual dose-response curve.
-
IC50 values that differ significantly from published data.
-
Visible precipitation of the compound upon dilution into the assay buffer.
-
Changes in enzyme activity in the vehicle control wells (DMSO only) compared to a no-solvent control.
Q5: What control experiments should I perform to account for solvent effects?
A5: To ensure your results are reliable, you must include the following controls:
-
No-Enzyme Control: Contains substrate and buffer, but no DprE1, to measure background signal.
-
No-Inhibitor Control (100% Activity): Contains DprE1, substrate, and buffer, but no inhibitor. This defines the maximum enzyme activity.
-
Vehicle Control: Contains DprE1, substrate, buffer, and the same final concentration of DMSO used in the experimental wells. This is your primary reference for calculating percent inhibition.
-
No-Substrate Control: Contains DprE1 and inhibitor to check for any inhibitor-dependent signal in the absence of a reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates. | 1. Inconsistent pipetting of the inhibitor stock solution. 2. Compound precipitation upon dilution into the aqueous assay buffer. 3. Incomplete mixing of reagents in the assay plate. | 1. Use calibrated pipettes and ensure proper technique. Prepare a serial dilution plate first, then transfer to the final assay plate. 2. Visually inspect wells for precipitation. Lower the highest inhibitor concentration or slightly increase the final DMSO percentage (e.g., from 1% to 2%), ensuring it is consistent across all wells. 3. Ensure thorough but gentle mixing after adding all components. |
| IC50 value is significantly different from expected values. | 1. Final DMSO concentration is too high or inconsistent, altering enzyme kinetics or inhibitor binding.[2] 2. Incorrect concentration of the this compound stock solution. 3. The incubation time with the inhibitor was not sufficient, especially for time-dependent inhibitors.[10] | 1. Perform a DMSO tolerance test by measuring DprE1 activity at various DMSO concentrations (e.g., 0.5% to 5%). Select a concentration that does not significantly impact enzyme activity. Ensure this concentration is identical in all wells. 2. Verify the concentration of your stock solution. If possible, use a freshly prepared stock. 3. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. For covalent inhibitors, IC50 values can decrease significantly with longer incubation.[10] |
| Compound precipitates in the assay buffer. | 1. The inhibitor's solubility limit has been exceeded in the final assay buffer. 2. The inhibitor stock solution in 100% DMSO is too concentrated. | 1. Lower the maximum concentration of this compound tested in your assay. 2. Prepare an intermediate dilution of the inhibitor in DMSO or another miscible co-solvent before the final dilution into the assay buffer. |
| Enzyme activity is lower than expected in vehicle controls. | 1. The final DMSO concentration is high enough to inhibit DprE1 activity. 2. The DprE1 enzyme has lost activity due to improper storage or handling. | 1. Run a DMSO tolerance curve to find the highest non-inhibitory concentration. Adjust your protocol to use this DMSO concentration. 2. Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known control inhibitor if available. |
Quantitative Data Summary
Table 1: Illustrative Effect of DMSO Concentration on Inhibition Constants
| DMSO Concentration (%) | Apparent Kᵢ (µM) | Apparent Kᵢ' (µM) | Interpretation |
| 0.5 | 1.0 | 15.0 | Baseline measurement in low solvent. |
| 1.0 | 1.1 | 15.2 | Minimal change from baseline. |
| 2.5 | 1.8 | 15.5 | Increase in Kᵢ suggests DMSO may compete with the inhibitor at the active site. |
| 5.0 | 3.5 | 18.0 | Significant increase in Kᵢ and a slight increase in Kᵢ' indicate a mixed-type interference pattern. |
Note: Data is hypothetical and for illustrative purposes. Researchers must determine the specific effects of DMSO within their own DprE1 assay system.
Experimental Protocols
Protocol: DprE1 Fluorescence-Based Inhibition Assay
This protocol is a generalized procedure based on common DprE1 assays and should be optimized for your specific laboratory conditions.[5][10]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.
-
DprE1 Enzyme: Dilute recombinant Mtb-DprE1 to the desired final concentration (e.g., 150 nM) in Assay Buffer.
-
Substrate Mix: Prepare a solution containing 1 mM farnesylphosphoryl-β-D-ribose (FPR) and 50 µM resazurin in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Assay Procedure:
-
Inhibitor Dispensing: Using a digital dispenser or serially diluting the 10 mM stock, dispense the inhibitor into a black, low-volume 384-well microplate. The initial volume is typically in the nanoliter range to ensure the final DMSO concentration remains low (e.g., 1-2%).
-
Enzyme Addition: Add 15 µL of the diluted DprE1 enzyme solution to each well containing the inhibitor. Also add enzyme to vehicle control (DMSO only) and no-inhibitor control wells.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the Substrate Mix to all wells to start the reaction.
-
Signal Detection: Immediately measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) in a kinetic mode for 60-100 minutes at room temperature. The conversion of resazurin to the fluorescent resorufin indicates enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time). .
-
Normalize the data: % Inhibition = 100 * [1 - (Rateinhibitor - Ratebackground) / (Ratevehicle - Ratebackground)].
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | | Invivochem [invivochem.com]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of DprE1-IN-7 and Isoniazid Against Mycobacterium tuberculosis
In the ongoing battle against tuberculosis (TB), the scientific community continues to seek novel therapeutic agents to overcome the challenges of drug resistance and lengthy treatment regimens. This guide provides a detailed comparative analysis of a novel DprE1 inhibitor, DprE1-IN-7, and the cornerstone first-line anti-TB drug, isoniazid (INH). The comparison focuses on their mechanisms of action, in vitro efficacy, and safety profiles, presenting experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Isoniazid, a long-standing and potent anti-TB drug, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3] In contrast, this compound belongs to a newer class of compounds that target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, also vital for the mycobacterial cell wall structure.[4]
This comparison reveals that while isoniazid exhibits potent activity against drug-susceptible Mycobacterium tuberculosis, its efficacy is significantly compromised in resistant strains. This compound, on the other hand, demonstrates promising activity against both drug-susceptible and some drug-resistant strains of M. tuberculosis. However, a direct in vivo comparison of the efficacy of this compound and isoniazid is not yet available in published literature.
Mechanism of Action
The differing mechanisms of action of this compound and isoniazid are a key aspect of this comparison.
Isoniazid: As a prodrug, isoniazid requires activation by the catalase-peroxidase enzyme KatG, which is encoded by the katG gene in M. tuberculosis.[5] This activation process leads to the formation of a reactive species that covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase involved in the fatty acid synthase II (FAS-II) system.[5] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately cell death.[5]
This compound: This compound is a member of the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine class of DprE1 inhibitors.[4] DprE1 is a critical enzyme in the arabinan biosynthesis pathway, catalyzing the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound blocks the formation of these essential cell wall components, leading to bacterial death.[4]
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Navigating Resistance: A Comparative Guide to DprE1 Inhibitors in Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel anti-tubercular agents is paramount. This guide provides a detailed comparison of DprE1 inhibitors, focusing on the genetic mutations that confer resistance and offering insights into the differential impact on covalent and non-covalent binders.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall, making it a prime target for new tuberculosis therapies.[1][2][3] Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[2][4][5] While a specific inhibitor designated "DprE1-IN-7" was not identified in a comprehensive review of published literature, this guide will compare well-characterized covalent and non-covalent DprE1 inhibitors to illuminate the landscape of resistance mutations.
The Landscape of DprE1 Inhibition and Resistance
Covalent inhibitors, such as the benzothiazinones (BTZs) BTZ043 and PBTZ169, form an irreversible bond with a key cysteine residue (Cys387) in the active site of DprE1.[2][4][6] This covalent modification permanently inactivates the enzyme, leading to bacterial cell death.[2][4] In contrast, non-covalent inhibitors bind reversibly to the enzyme's active site, disrupting its function without forming a permanent bond.[4]
Resistance to DprE1 inhibitors primarily arises from two distinct mechanisms:
-
Target Modification: Mutations in the dprE1 gene itself can alter the enzyme's structure, preventing the inhibitor from binding effectively. This is the most common mechanism of resistance to covalent inhibitors.
-
Efflux Pump Upregulation: Mutations in the rv0678 gene, a transcriptional repressor, can lead to the overexpression of the MmpS5/MmpL5 efflux pump.[7] This pump can actively transport some DprE1 inhibitors out of the bacterial cell, reducing their intracellular concentration and efficacy.
The following sections provide a detailed comparison of these resistance mechanisms against different classes of DprE1 inhibitors, supported by experimental data and protocols.
Comparative Analysis of Resistance Mutations
The emergence of resistance is a significant challenge in the development of new anti-tubercular drugs. The tables below summarize the key mutations conferring resistance to covalent and non-covalent DprE1 inhibitors and their impact on inhibitor efficacy.
| Inhibitor Class | Primary Target | Key Resistance Mutations | Fold Increase in MIC | References |
| Covalent Inhibitors | DprE1 (Cys387) | C387G, C387S, C387A, C387T, C387N | >1000-fold for some mutations | [4][8] |
| (e.g., BTZ043, PBTZ169) | ||||
| Non-Covalent Inhibitors | DprE1 Active Site | Y314C (for TCA1 derivatives) | Varies by compound | [9] |
| (e.g., Ty38c, TCA1 derivatives) | ||||
| Multiple Classes | Drug Efflux | Mutations in rv0678 | Low-level resistance (2 to 4-fold) | [7] |
| (e.g., BTZ043, PBTZ169) |
Table 1: DprE1 Gene Mutations and Their Impact on Inhibitor Efficacy. MIC (Minimum Inhibitory Concentration) values indicate the concentration of a drug required to inhibit bacterial growth. A higher fold increase in MIC signifies greater resistance.
Experimental Protocols
To facilitate further research and validation, this section outlines the methodologies for key experiments cited in the literature.
Generation of DprE1-Resistant Mutants
-
Method: Site-directed mutagenesis is a common method to introduce specific mutations into the dprE1 gene.
-
Protocol:
-
The dprE1 gene from Mycobacterium tuberculosis H37Rv is cloned into an appropriate expression vector.
-
Site-directed mutagenesis is performed using primers containing the desired mutation (e.g., at the Cys387 codon).
-
The mutated plasmid is transformed into a suitable M. tuberculosis or M. smegmatis strain.
-
Transformants are selected on media containing the DprE1 inhibitor to isolate resistant colonies.
-
The presence of the desired mutation is confirmed by DNA sequencing.[4]
-
Minimum Inhibitory Concentration (MIC) Determination
-
Method: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Protocol:
-
A two-fold serial dilution of the DprE1 inhibitor is prepared in a 96-well microplate containing a suitable mycobacterial growth medium (e.g., Middlebrook 7H9).
-
Each well is inoculated with a standardized suspension of the M. tuberculosis strain (wild-type or mutant).
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
In Vitro DprE1 Enzyme Inhibition Assay
-
Method: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified DprE1.
-
Protocol:
-
Recombinant DprE1 enzyme is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
-
The production of the oxidized product is measured, often using a coupled assay with a fluorescent or colorimetric readout.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[9]
-
Visualizing Resistance Mechanisms
To better understand the interplay of different resistance pathways, the following diagrams illustrate the key concepts.
Figure 1: A diagram illustrating the mechanisms of action and resistance for covalent and non-covalent DprE1 inhibitors.
Figure 2: A typical experimental workflow for investigating DprE1 resistance mutations.
Conclusion and Future Directions
The development of DprE1 inhibitors represents a promising avenue for novel anti-tubercular therapies. However, the emergence of resistance underscores the need for a comprehensive understanding of the underlying genetic mechanisms. Mutations in the Cys387 residue of DprE1 are a major driver of high-level resistance to covalent inhibitors. While non-covalent inhibitors may be less susceptible to this specific mutation, other alterations in the enzyme's active site can still confer resistance. Furthermore, the upregulation of efflux pumps through mutations in rv0678 presents a mechanism of low-level, but potentially clinically relevant, cross-resistance to multiple classes of DprE1 inhibitors.
Future drug discovery efforts should focus on developing inhibitors that are less prone to these resistance mechanisms. This could include the design of non-covalent inhibitors with novel binding modes or compounds that are not substrates for the MmpS5/MmpL5 efflux pump. Continuous surveillance for emerging resistance mutations in clinical isolates will be crucial for the successful and sustainable deployment of DprE1 inhibitors in the fight against tuberculosis.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Off-Target Profiling of DprE1 Inhibitors: A Comparative Analysis of CYP2C9 Inhibition
For Immediate Release
This guide provides a comparative analysis of the off-target effects of novel antitubercular agents targeting DprE1, with a specific focus on their inhibitory activity against the human cytochrome P450 enzyme, CYP2C9. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new tuberculosis therapies.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a prime target for the development of new tuberculosis drugs.[1][2][3][4][5][6][7] However, the development of DprE1 inhibitors has been met with the challenge of off-target effects, particularly the inhibition of human enzymes such as CYP2C9. This can lead to potential drug-drug interactions and other adverse effects.[1][8][9]
This guide focuses on a series of thiophene-based DprE1 inhibitors, including TCA1 and its optimized analogs, to illustrate the strategies employed to mitigate CYP2C9 inhibition while maintaining potent anti-mycobacterial activity.
Comparative Inhibition Data: DprE1 vs. CYP2C9
The following table summarizes the in vitro inhibitory activities of selected thiophene-based compounds against Mycobacterium tuberculosis (Mtb) DprE1 and human CYP2C9. The data highlights the structure-activity relationship (SAR) and the successful optimization of selectivity.
| Compound | Mtb DprE1 IC50 (μM) | Human CYP2C9 IC50 (μM) | Selectivity Index (CYP2C9/DprE1) |
| TCA1 | 0.03 | 1.5 | 50 |
| TCA007 | 0.01 | 0.8 | 80 |
| TCA711 | 0.02 | >50 | >2500 |
Data Interpretation:
-
TCA1 and TCA007 show potent inhibition of both the target enzyme DprE1 and the off-target human enzyme CYP2C9.[1]
-
The optimized analog, TCA711 , demonstrates a significant improvement in selectivity, with potent activity against DprE1 and markedly reduced inhibition of CYP2C9.[1] This highlights a successful lead optimization effort to minimize potential off-target effects.
Experimental Protocols
The following section details the methodologies used to determine the inhibitory activity of the compounds against Mtb DprE1 and human CYP2C9.
Mtb DprE1 Inhibition Assay
The inhibitory activity against DprE1 was determined using a biochemical assay that measures the enzymatic conversion of a substrate.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant Mtb DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribofuranose (DPR), were prepared and purified.
-
Inhibitor Incubation: DprE1 enzyme was incubated with varying concentrations of the test compounds (e.g., TCA1, TCA007, TCA711) for a defined period.
-
Enzymatic Reaction: The enzymatic reaction was initiated by the addition of the DPR substrate.
-
Detection: The product of the enzymatic reaction was quantified using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled-enzyme assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human CYP2C9 Inhibition Assay
The potential for off-target inhibition of the human cytochrome P450 enzyme CYP2C9 was assessed using a commercially available assay system.
Protocol:
-
Reagents: Recombinant human CYP2C9 enzyme, a fluorescent substrate (e.g., a luciferin-based probe), and a NADPH regeneration system were used.
-
Compound Incubation: The test compounds were pre-incubated with the CYP2C9 enzyme and the NADPH regeneration system in a multi-well plate.
-
Reaction Initiation: The reaction was initiated by the addition of the fluorescent substrate.
-
Fluorescence Measurement: The plate was incubated at 37°C, and the fluorescence signal, corresponding to the metabolism of the substrate, was measured over time using a plate reader.
-
IC50 Calculation: The rate of the reaction was determined, and the IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow and a Key Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Workflow for determining DprE1 and CYP2C9 inhibition.
References
- 1. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Covalent vs. Non-Covalent DprE1 Inhibitors in the Fight Against Tuberculosis
A new frontier in the battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is the targeted inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme plays a critical role in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tubercular agents. DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a detailed comparison of the bactericidal activity of these two classes, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
Mechanism of Action: A Tale of Two Binding Modes
Covalent and non-covalent DprE1 inhibitors disrupt the same essential pathway but through distinct molecular interactions.
Covalent inhibitors , such as the well-studied benzothiazinones (BTZs), form an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[1][2] This "suicide inhibition" permanently inactivates the enzyme.[1] Many covalent inhibitors are prodrugs, containing a nitro group that is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso species, which then attacks the thiol group of Cys387.[3]
Non-covalent inhibitors , on the other hand, bind to the DprE1 active site through reversible, non-permanent interactions like hydrogen bonds and van der Waals forces.[4][5] These inhibitors act as competitive inhibitors, vying with the natural substrate for binding to the enzyme.[3]
Quantitative Comparison of Bactericidal Activity
The in vitro potency of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and their Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum. The following tables summarize the reported MIC values for prominent clinical candidates from both classes against M. tuberculosis.
| Covalent Inhibitor | MIC (μg/mL) | MIC (μM) | Reference |
| BTZ043 | 0.008 | ~0.018 | [1] |
| PBTZ169 (Macozinone) | ~0.00015 | 0.0003 | [2] |
Table 1: In vitro activity of covalent DprE1 inhibitors against M. tuberculosis
| Non-Covalent Inhibitor | MIC (μg/mL) | MIC (μM) | Reference |
| TBA-7371 | >0.125 | >0.25 | [1] |
| OPC-167832 | 0.00024 - 0.002 | 0.0005 - 0.004 | [6] |
Table 2: In vitro activity of non-covalent DprE1 inhibitors against M. tuberculosis
While both classes of inhibitors demonstrate potent activity, covalent inhibitors like PBTZ169 have shown exceptionally low MIC values.[2] For many DprE1 inhibitors, the MBC is reported to be close to the MIC, often within a twofold dilution, indicating a strong bactericidal effect.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the bactericidal activity of DprE1 inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: The inhibitor compounds are serially diluted in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth. This can be assessed visually or by using a growth indicator like resazurin, which changes color in the presence of viable bacteria.[7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the killing activity of the compound.
-
Subculturing from MIC plate: Following the MIC determination, aliquots (e.g., 10 μL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto solid agar medium, such as Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Incubation: The agar plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible.
-
Enumeration of Colonies: The number of colony-forming units (CFU) is counted for each concentration.
-
Determination of MBC: The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% (or a 3-log10) reduction in CFU compared to the initial inoculum count.[8][9]
DprE1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the DprE1 enzyme.
-
Enzyme and Substrate Preparation: Purified recombinant DprE1 enzyme is used. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the DprE1 enzyme, the substrate DPR, and a suitable electron acceptor (e.g., menaquinone).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated for a specific period at an optimal temperature (e.g., 37°C).
-
Detection of Product Formation: The formation of the product, decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX), is measured. This can be done using various methods, including radiolabeling the substrate and detecting the product by thin-layer chromatography and autoradiography, or by using a coupled enzyme assay where the reduction of a chromogenic or fluorogenic substrate is measured.[10][11]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Covalent DprE1 Inhibition Pathway
Caption: Non-Covalent DprE1 Inhibition
Caption: Bactericidal Activity Workflow
Conclusion
Both covalent and non-covalent DprE1 inhibitors have demonstrated potent bactericidal activity against M. tuberculosis, validating DprE1 as a highly vulnerable target. Covalent inhibitors, by forming an irreversible bond, offer the potential for prolonged enzyme inactivation. Non-covalent inhibitors, while binding reversibly, have also shown excellent potency. The choice between these two modalities for drug development will depend on a multitude of factors including efficacy, selectivity, pharmacokinetic and pharmacodynamic properties, and the potential for the development of resistance. The data and protocols presented in this guide provide a foundation for the continued research and development of novel DprE1 inhibitors to combat the global threat of tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of DprE1 Inhibitors: A Comparative Guide to Resistance Analysis
For researchers, scientists, and drug development professionals, understanding the mechanism of action and potential resistance pathways of novel anti-tubercular agents is paramount. This guide provides a comparative framework for validating the mechanism of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors through resistant mutant analysis, with a focus on the publicly available data for well-characterized compounds in this class.
While the specific compound DprE1-IN-7 (also known as Compound 64) has been identified as a DprE1 inhibitor with activity against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains[1][2][3][4], a comprehensive review of publicly accessible scientific literature and databases did not yield detailed experimental data regarding its specific mechanism of action or resistant mutant analysis. The chemical structure is known, and it is available from commercial suppliers who report a Minimum Inhibitory Concentration (MIC) of 1-4 μM against the Mtb H37Rv strain.[1][3]
Therefore, to fulfill the core requirements of this guide, we will use a well-documented, representative DprE1 inhibitor, Benzothiazinone (BTZ) analog , to illustrate the principles and methodologies of validating a compound's mechanism through resistance studies.
The DprE1 Target: A Vulnerable Point in the Mycobacterial Cell Wall Synthesis
DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.
dot
Caption: The DprE1/DprE2 enzymatic pathway in mycobacterial cell wall synthesis.
Validating the Mechanism of Action through Resistant Mutant Analysis
A cornerstone in validating the target of a novel antimicrobial compound is the generation and characterization of resistant mutants. If mutations consistently arise in the gene encoding the putative target, it provides strong evidence that the compound's activity is mediated through inhibition of that target.
Experimental Workflow for Resistant Mutant Analysis
The following workflow outlines the key steps involved in generating and analyzing DprE1 inhibitor-resistant mutants.
dot
Caption: Workflow for the generation, characterization, and validation of DprE1 inhibitor-resistant mutants.
Comparative Data: Wild-Type vs. Resistant Mutants
The following tables summarize the expected quantitative data from experiments comparing a wild-type Mtb strain with a generated resistant mutant. For covalent inhibitors like many BTZ analogs, resistance is often conferred by mutations in the Cys387 residue of DprE1.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Strain | DprE1 Inhibitor (e.g., BTZ043) MIC (µM) | Isoniazid MIC (µM) | Rifampicin MIC (µM) |
| M. tuberculosis H37Rv (Wild-Type) | 0.002 | 0.05 | 0.004 |
| M. tuberculosis (DprE1 C387S Mutant) | > 2 | 0.05 | 0.004 |
This table illustrates that the resistant mutant exhibits a significantly higher MIC for the DprE1 inhibitor while maintaining susceptibility to drugs with different mechanisms of action, indicating target-specific resistance.
Table 2: In Vitro DprE1 Enzymatic Activity
| DprE1 Enzyme | DprE1 Inhibitor (e.g., BTZ043) IC₅₀ (µM) |
| Wild-Type DprE1 | 0.01 |
| Mutant DprE1 (C387S) | > 50 |
This table demonstrates that the mutant DprE1 enzyme is significantly less susceptible to inhibition by the compound in a purified enzyme assay, directly linking the mutation to the resistance phenotype.
Experimental Protocols
Generation of Resistant Mutants
Objective: To select for spontaneous mutants of M. tuberculosis that are resistant to a DprE1 inhibitor.
Methodology:
-
Prepare a high-density culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Plate approximately 10⁸ colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing the DprE1 inhibitor at concentrations ranging from 4x to 64x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual colonies that appear on the inhibitor-containing plates.
-
Subculture the isolated colonies in drug-free media and then re-test their MIC to confirm the resistance phenotype.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance.
Methodology:
-
Extract genomic DNA from both the wild-type parent strain and the confirmed resistant mutants.
-
Prepare sequencing libraries using a standard protocol (e.g., Nextera XT).
-
Perform whole-genome sequencing on a platform such as Illumina MiSeq or HiSeq.
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but absent in the wild-type parent. Focus on non-synonymous mutations in the dprE1 gene (Rv3790).
DprE1 Enzymatic Assay
Objective: To determine the inhibitory activity of the compound against purified wild-type and mutant DprE1 enzymes.
Methodology:
-
Clone, express, and purify recombinant wild-type and mutant DprE1 from E. coli.
-
The assay measures the reduction of a substrate analog, typically using a coupled reaction that results in a colorimetric or fluorescent readout. A common method involves monitoring the reduction of resazurin to the fluorescent resorufin.
-
Set up reaction mixtures containing the purified DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the cofactor FAD in a suitable buffer.
-
Add varying concentrations of the DprE1 inhibitor to the reaction mixtures.
-
Initiate the reaction and monitor the change in fluorescence or absorbance over time.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor for both the wild-type and mutant enzymes.
Conclusion
The validation of a drug's mechanism of action through the analysis of resistant mutants is a critical step in the drug development pipeline. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies and principles outlined in this guide, using well-characterized DprE1 inhibitors as a template, provide a robust framework for researchers to conduct their own validation studies. The combination of whole-cell susceptibility testing, genomic analysis of resistant mutants, and in vitro enzymatic assays provides a powerful and conclusive approach to confirming the molecular target of novel anti-tubercular agents.
References
A Head-to-Head Comparison: DprE1 Inhibitors vs. Ethambutol in the Fight Against Tuberculosis
A comparative analysis of a representative DprE1 inhibitor and the established anti-tuberculosis drug, ethambutol, reveals distinct mechanisms of action and highlights the potential of novel enzyme inhibitors in overcoming drug resistance. This guide provides a detailed examination of their performance, supported by experimental data and protocols for researchers and drug development professionals.
Disclaimer: No specific compound identified as "DprE1-IN-7" was found in publicly available scientific literature. Therefore, this comparison utilizes data for a representative and well-characterized class of DprE1 inhibitors, the benzothiazinones (BTZs), to provide a comparative analysis against ethambutol.
Executive Summary
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with alternative mechanisms of action. DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) has emerged as a promising target for new anti-tubercular drugs. This guide presents a head-to-head comparison of a representative DprE1 inhibitor and the first-line drug ethambutol, focusing on their mechanisms, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both DprE1 inhibitors and ethambutol target the mycobacterial cell wall, a crucial structure for the survival of Mycobacterium tuberculosis. However, they act on different enzymatic steps in the arabinogalactan synthesis pathway.
DprE1 Inhibitors: These compounds specifically inhibit the DprE1 enzyme, which is essential for the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinan polymers in the cell wall.[1][2] By blocking DprE1, these inhibitors halt the production of DPA, leading to a disruption of cell wall integrity and ultimately bacterial cell death.[1][2] DprE1 inhibitors can be covalent or non-covalent binders to the enzyme.[3][4]
Ethambutol: This bacteriostatic agent inhibits the arabinosyl transferases (EmbA, EmbB, and EmbC), which are responsible for the polymerization of D-arabinofuranose residues to form the arabinan component of arabinogalactan.[5][6][7] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, increasing the permeability of the cell wall.[6]
In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. The following table summarizes representative MIC values for a DprE1 inhibitor (BTZ043) and ethambutol against Mycobacterium tuberculosis.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Citation |
| DprE1 Inhibitor (BTZ043) | H37Rv | 0.001 | |
| Ethambutol | H37Rv | 0.78 - 3.125 |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug development. Below are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)
This method is commonly used to determine the MIC of compounds against M. tuberculosis.
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to the final desired concentration.
2. Assay Plate Preparation:
-
The test compounds are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
The prepared bacterial inoculum is added to each well.
3. Incubation:
-
The plates are incubated at 37°C for 7 days.
4. Addition of Resazurin and Reading:
-
A solution of resazurin is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental procedures can aid in understanding these complex processes.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Rv0678 Mutations on DprE1 Inhibitor Efficacy in Mycobacterium tuberculosis
A Comparative Analysis of DprE1-IN-7 Activity Against Clinical Isolates
For researchers and drug development professionals navigating the complexities of tuberculosis (TB) treatment, understanding the mechanisms of drug resistance is paramount. This guide provides a comprehensive evaluation of the activity of DprE1 inhibitors, represented here by compounds from the benzothiazinone class (such as BTZ043 and PBTZ169), against Mycobacterium tuberculosis (M. tb) clinical isolates harboring mutations in the Rv0678 gene. The emergence of these mutations, which confer low-level resistance to not only DprE1 inhibitors but also to the critical anti-TB drug bedaquiline, underscores the need for detailed comparative analysis to inform the development of next-generation therapies.
Executive Summary
Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5/MmpL5 efflux pump, are a known mechanism of low-level resistance to several anti-tubercular agents. This guide synthesizes experimental data to compare the in vitro activity of DprE1 inhibitors against M. tb strains with and without these mutations. The data presented reveals a consistent, albeit modest, increase in the Minimum Inhibitory Concentrations (MICs) of benzothiazinone-class DprE1 inhibitors in the presence of Rv0678 mutations. This efflux-mediated resistance mechanism highlights a potential clinical challenge and a crucial consideration for the development of novel DprE1 inhibitors.
Comparative Efficacy of DprE1 Inhibitors
The following tables summarize the MIC values of representative benzothiazinone DprE1 inhibitors (BTZ043 and PBTZ169) and comparator drugs against wild-type and Rv0678 mutant strains of M. tuberculosis. The data is compiled from multiple studies to provide a comprehensive overview.
Note on "this compound": Specific data for a compound designated "this compound" is not extensively available in the reviewed literature. Therefore, this guide utilizes data from well-characterized benzothiazinone DprE1 inhibitors, BTZ043 and PBTZ169, which are considered representative of this class of compounds.
Table 1: MIC of DprE1 Inhibitors and Bedaquiline against Engineered M. tuberculosis H37Rv Strains with Clinical Rv0678 Mutations
| Strain | Rv0678 Mutation | PBTZ169 IC50 (nM) | Fold Change | BTZ043 IC50 (nM) | Fold Change | Bedaquiline MIC (µg/mL) | Fold Change |
| Wild-type H37Rv | None | ~1.0 | - | ~1.0 | - | 0.03 | - |
| Mutant 1 | Frameshift | ~4.0 | ~4 | ~3.0 | ~3 | 0.25 | ~8 |
| Mutant 2 | Frameshift | ~4.0 | ~4 | ~3.0 | ~3 | 0.25 | ~8 |
| Mutant 3 | C268T (missense) | ~2.4 | ~2.4 | ~1.7 | ~1.7 | 0.125 | ~4 |
Data synthesized from studies demonstrating the impact of engineered Rv0678 mutations on drug susceptibility.[1]
Table 2: MIC of BTZ043 against Clinical M. tuberculosis Isolates with Naturally Occurring Rv0678 Mutations
| Isolate Type | Number of Isolates | BTZ043 MIC Range (µg/mL) | BTZ043 Modal MIC (µg/mL) |
| Wild-type | 130 | 0.001 - 0.004 | 0.002 |
| Rv0678 Mutants | - | 0.008 - 0.016 | - |
This table illustrates the 4- to 8-fold increase in BTZ-043 MICs observed in strains with Rv0678 mutations compared to the wild-type modal MIC.[2]
Table 3: MIC of Various DprE1 Inhibitors against Isogenic M. tuberculosis H37Rv Rv0678 Mutants
| Compound | H37Rv (Wild-type) MIC (µg/mL) | Rv0678 Mutant MIC (µg/mL) | Fold Change |
| BTZ043 | 0.001 | 0.004 | 4 |
| TBA-7371 | 0.5 | 1 | 2 |
| OPC-167832 | 0.000125 | 0.0005 | 4 |
This table provides a comparison of different DprE1 inhibitors, showing a consistent pattern of reduced susceptibility in the presence of Rv0678 mutations.[3]
Signaling Pathways and Resistance Mechanisms
The mechanism by which Rv0678 mutations confer resistance to DprE1 inhibitors is through the upregulation of the MmpS5/MmpL5 efflux pump. The following diagram illustrates this pathway.
Caption: The Rv0678 signaling pathway in M. tuberculosis.
In wild-type strains, the Rv0678 protein represses the expression of the mmpS5-mmpL5 operon. Loss-of-function mutations in Rv0678 lead to derepression of this operon, resulting in overexpression of the MmpS5/MmpL5 efflux pump.[1][2][4] This pump then actively transports DprE1 inhibitors out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing the activity of antimicrobial compounds. The following are detailed methodologies for two common assays used in the cited studies.
Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Inoculum Preparation: M. tuberculosis strains are grown on solid or in liquid medium. A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the DprE1 inhibitor in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculation: Each well (except for negative controls) is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7-21 days for M. tb).
-
Result Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[5][6][7]
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and sensitive method for determining the MIC of antimicrobial agents against M. tb.
Detailed Steps:
-
Plate and Inoculum Preparation: Similar to the broth microdilution method, a 96-well plate with serial drug dilutions and a standardized bacterial inoculum are prepared.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.
-
Re-incubation: The plate is incubated for an additional 24 hours.
-
Result Interpretation: In wells with viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[4][8][9][10]
Logical Relationships in Resistance
The following diagram illustrates the logical flow from a genetic mutation to the observable phenotype of drug resistance.
Caption: Logical flow from Rv0678 mutation to resistance.
Conclusion and Future Directions
The available data clearly indicates that mutations in the Rv0678 gene lead to a low-level, but significant, increase in the MICs of benzothiazinone-class DprE1 inhibitors against M. tuberculosis. This phenomenon is attributed to the upregulation of the MmpS5/MmpL5 efflux pump. While the observed fold-changes in MIC are modest, they highlight a potential pathway for the development of clinical resistance.
For drug development professionals, these findings have several key implications:
-
Monitoring of Clinical Isolates: It is crucial to monitor for the presence of Rv0678 mutations in clinical trials of new DprE1 inhibitors.
-
Structure-Activity Relationship Studies: Future drug design efforts could focus on developing DprE1 inhibitors that are not substrates of the MmpS5/MmpL5 efflux pump.
-
Combination Therapy: The combination of DprE1 inhibitors with efflux pump inhibitors could be a potential strategy to overcome this resistance mechanism, although further research is needed in this area.
References
- 1. Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Personal protective equipment for handling DprE1-IN-7
This guide provides crucial safety and logistical information for the handling and disposal of DprE1-IN-7, a potent DprE1 inhibitor with anti-tuberculosis activity. The following procedures are based on standard laboratory practices for handling solid chemical compounds and potent enzyme inhibitors in a research environment. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experiment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H20N6O | [1] |
| Molecular Weight | 360.41 | [1] |
| Appearance | Typically exists as a solid at room temperature | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required.[2] For handling this compound in solid form and in solution, the following PPE is recommended as a minimum.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | N95 mask or use of a chemical fume hood | Recommended when handling the powder to avoid inhalation of fine particles. |
Operational Plan: Handling and Solution Preparation
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound as recommended: powder at -20°C for long-term storage and in solvent at -80°C.[1]
Preparation of Stock Solution (Example Protocol):
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Don appropriate PPE and perform all weighing and initial dilutions within a chemical fume hood to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.36041 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Gently vortex the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]
Disposal Plan
All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be disposed of as chemical waste according to your institution's hazardous waste disposal procedures.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound from receipt to disposal.
Signaling Pathway and Mechanism of Action
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[3][4] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are key components of the mycobacterial cell wall.[5][6] this compound acts as an inhibitor of this enzyme, thereby disrupting cell wall synthesis and exhibiting anti-tuberculosis activity.[1]
Caption: Inhibition of the DprE1 pathway by this compound in M. tuberculosis.
References
- 1. This compound | Bacterial | | Invivochem [invivochem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
